NBQX disodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJKYIUJRJEABK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019087 | |
| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479347-86-9 | |
| Record name | Nbqx disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBQX disodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NBQX Disodium Salt: A Technical Guide to its Mechanism of Action as an AMPA/Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium (B8443419) salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Its high affinity for AMPA receptors and significant, though lesser, affinity for kainate receptors, coupled with its negligible interaction with N-methyl-D-aspartate (NMDA) receptors, has established NBQX as an invaluable pharmacological tool for dissecting glutamatergic signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of NBQX disodium salt, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. The disodium salt form of NBQX offers the significant advantage of increased water solubility, facilitating its use in a wide range of experimental paradigms.
Chemical and Physical Properties
This compound salt is the water-soluble form of the quinoxalinedione (B3055175) derivative, NBQX. The addition of two sodium ions to the parent molecule significantly enhances its utility in aqueous solutions for in vitro and in vivo studies.
| Property | Value | Reference |
| Chemical Name | 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt | |
| Molecular Formula | C₁₂H₆N₄Na₂O₆S | |
| Molecular Weight | 380.24 g/mol | |
| Appearance | Yellow to orange solid | |
| Solubility | Soluble in water | |
| Storage | Store at -20°C |
Mechanism of Action: Competitive Antagonism at AMPA and Kainate Receptors
NBQX exerts its pharmacological effects by competitively binding to the glutamate binding site on both AMPA and kainate receptors.[1] This competitive inhibition prevents the endogenous ligand, glutamate, from binding and activating the receptor, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This action effectively dampens excitatory neurotransmission.
The selectivity of NBQX is a key aspect of its utility. It is significantly more potent at AMPA receptors than at kainate receptors and shows little to no affinity for the glutamate binding site on the NMDA receptor complex.[2]
Quantitative Data: Binding Affinity and Potency
The affinity and potency of NBQX have been characterized across various experimental systems. The following tables summarize key quantitative data.
Table 1: NBQX Binding Affinity (Ki) and Potency (IC50) at Ionotropic Glutamate Receptors
| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | IC50 (nM) | Reference |
| AMPA Receptor | [³H]AMPA | Radioligand Binding | Rat Cortex mRNA-injected Xenopus oocytes | 63 | - | [3] |
| Kainate Receptor | [³H]Kainate | Radioligand Binding | Rat Cortex mRNA-injected Xenopus oocytes | 78 | - | [3] |
| AMPA Receptor | Glutamate | Electrophysiology (Whole-cell patch clamp) | Cultured hippocampal neurons | - | 28.2 | [4] |
| AMPA Receptor | Glutamate | Electrophysiology (Outside-out patch) | Cultured hippocampal neurons | - | 120.9 | [4] |
| Kainate/AMPA Receptor | Kainate/AMPA | Electrophysiology (Field Potentials) | Rat hippocampal slices (CA1) | - | 900 | [3] |
| NMDA Receptor | Glycine + NMDA | Electrophysiology | Rat Cortex mRNA-injected Xenopus oocytes | >100,000 | >100,000 | [3] |
Note: Ki and IC50 values can vary depending on the experimental conditions, including the specific receptor subunit composition, the radioligand or agonist used, and the tissue or cell preparation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of NBQX.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of NBQX for AMPA or kainate receptors using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rat cortex or a cell line expressing the target receptor.
-
Radioligand: [³H]AMPA or [³H]kainate.
-
This compound Salt: Stock solution in assay buffer.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., L-glutamate).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen brain tissue (e.g., rat cortex) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of NBQX concentrations.
-
Incubation: To each well, add the membrane preparation, the radioligand at a concentration close to its Kd, and either assay buffer (for total binding), the non-specific binding control, or the desired concentration of NBQX.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the NBQX concentration. Determine the IC50 value (the concentration of NBQX that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol describes how to measure the inhibitory effect of NBQX on AMPA or kainate receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Recording Chamber and Microscope.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Glass Micropipettes: Pulled to a resistance of 3-5 MΩ.
-
Internal Solution (Pipette Solution): e.g., (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
External Solution (Artificial Cerebrospinal Fluid - aCSF): e.g., (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Agonist: AMPA or kainate.
-
This compound Salt: Stock solution in external solution.
-
Drug Application System: A fast perfusion system to rapidly apply agonist and antagonist.
Procedure:
-
Preparation: Place the cell culture dish or brain slice in the recording chamber and perfuse with aCSF.
-
Patching: Under visual guidance, approach a neuron with a glass micropipette filled with internal solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV to -70 mV.
-
Baseline Recording: Record baseline currents in the absence of any agonist.
-
Agonist Application: Briefly apply the AMPA or kainate agonist using the perfusion system and record the inward current.
-
NBQX Application: Perfuse the cell with a solution containing NBQX for a few minutes.
-
Co-application: While still in the presence of NBQX, re-apply the agonist and record the resulting current.
-
Washout: Wash out NBQX and re-apply the agonist to check for recovery of the current.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of NBQX. Plot the percentage of inhibition against the logarithm of the NBQX concentration to determine the IC50 value.
Signaling Pathways and Visualizations
NBQX, by blocking AMPA and kainate receptors, inhibits the downstream signaling cascades initiated by glutamate binding. These pathways are crucial for synaptic plasticity, neuronal excitability, and cell survival.
AMPA Receptor Signaling Pathway Blockade by NBQX
Activation of AMPA receptors leads to the influx of Na⁺ and, in the case of Ca²⁺-permeable AMPA receptors, Ca²⁺. This depolarization and potential rise in intracellular Ca²⁺ can trigger a multitude of downstream signaling events, including the activation of protein kinases such as CaMKII and PKA, which are critical for synaptic plasticity processes like Long-Term Potentiation (LTP).[5][6] NBQX competitively blocks the initial step of this cascade.
Kainate Receptor Signaling Pathway Blockade by NBQX
Kainate receptors have more diverse roles, acting both presynaptically to modulate neurotransmitter release and postsynaptically to contribute to the excitatory postsynaptic potential.[7][8] Postsynaptic kainate receptors can also be permeable to Ca²⁺ and can activate intracellular signaling cascades. Presynaptically, their activation can either facilitate or inhibit the release of glutamate or GABA. NBQX blocks these actions by preventing glutamate from binding to kainate receptors.
Conclusion
This compound salt is a cornerstone pharmacological tool for the study of excitatory neurotransmission. Its well-characterized mechanism as a competitive antagonist of AMPA and kainate receptors, combined with its high selectivity over NMDA receptors and enhanced water solubility, makes it an ideal agent for a broad range of in vitro and in vivo applications. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize NBQX to investigate the roles of AMPA and kainate receptors in physiological and pathological processes. The visualization of the signaling pathways further clarifies the downstream consequences of NBQX's antagonistic action, solidifying its importance in the field of neuroscience.
References
- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of GYKI 52466 and NBQX with cyclothiazide at AMPA receptors: experiments with outside-out patches and EPSCs in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kainate receptor - Wikipedia [en.wikipedia.org]
- 8. Localization and Functions of Kainate Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NBQX Disodium Salt in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX disodium (B8443419) salt (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline disodium salt) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1] Its water-soluble nature makes it a valuable pharmacological tool for in vitro and in vivo studies investigating glutamatergic signaling and its role in various physiological and pathological processes.[2] This technical guide provides an in-depth overview of the function of NBQX disodium salt in neuroscience, including its mechanism of action, quantitative data on its receptor affinity, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
NBQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to the ligand-binding domains of both AMPA and kainate receptors.[3][4] This antagonism prevents the conformational changes required for ion channel opening, thereby blocking the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron.[5] By inhibiting fast excitatory synaptic transmission, NBQX can prevent excitotoxicity, a pathological process implicated in a range of neurological disorders, including epilepsy, cerebral ischemia, and neurodegenerative diseases.[6][7] NBQX displays a higher affinity for AMPA receptors compared to kainate receptors.[8]
Quantitative Data: Receptor Binding Affinity
The following table summarizes the inhibitory constants (IC₅₀ and Kᵢ) of NBQX for AMPA and kainate receptors, providing a quantitative measure of its potency and selectivity.
| Receptor Target | Parameter | Value (µM) | Species | Experimental System | Reference |
| AMPA Receptor | IC₅₀ | 0.15 | Rat | ||
| AMPA Receptor | IC₅₀ | 0.4 | Mouse | Cultured Cortical Neurons (AMPA-evoked inward currents) | [9] |
| AMPA Receptor | Kᵢ | 0.063 | Rat | Xenopus oocytes injected with rat cortex mRNA (vs. AMPA) | [4] |
| Kainate Receptor | IC₅₀ | 4.8 | Rat | ||
| Kainate Receptor | Kᵢ | 0.078 | Rat | Xenopus oocytes injected with rat cortex mRNA (vs. kainate) | [4] |
| NMDA Receptor | IC₅₀ | >100 | [10] |
Signaling Pathways
NBQX's function is best understood in the context of the signaling pathways initiated by AMPA and kainate receptor activation.
AMPA Receptor Signaling Pathway
Kainate Receptor Signaling Pathway
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the use of NBQX to block AMPA/kainate receptor-mediated currents in cultured neurons or acute brain slices.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
-
Intracellular Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
NBQX Stock Solution: Prepare a 10 mM stock solution of this compound salt in water or aCSF. Store aliquots at -20°C.[2] For NBQX (non-salt form), dissolve in DMSO to make a stock solution (e.g., 100 mM).
2. Cell/Slice Preparation:
-
Cultured Neurons: Plate neurons on coverslips and allow them to mature.
-
Acute Brain Slices: Prepare 300-400 µm thick brain slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF at a flow rate of 1.5-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Approach a neuron under visual guidance and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes.
-
Bath-apply NBQX at the desired final concentration (e.g., 10 µM for complete AMPA/kainate receptor blockade) by adding it to the perfusion aCSF.[3]
-
Record for another 5-10 minutes to observe the blockade of EPSCs.
-
To demonstrate reversibility, wash out the NBQX by perfusing with control aCSF.
In Vivo Administration for Seizure Models
This protocol outlines a general procedure for administering NBQX in rodent models of epilepsy.
1. Animal Model:
-
Induce seizures in rodents using a chemical convulsant (e.g., pentylenetetrazole - PTZ) or an electrical stimulation model (e.g., kindling).[11][12]
2. NBQX Preparation and Administration:
-
Dissolve this compound salt in sterile 0.9% saline to the desired concentration (e.g., for a 20 mg/kg dose). Prepare the solution fresh before each use.[13]
-
Administer NBQX via intraperitoneal (i.p.) injection. The timing of administration will depend on the experimental design (e.g., before seizure induction to test for antiepileptogenic effects, or after seizure onset to test for anticonvulsant effects).[11]
3. Behavioral Observation:
-
Observe and score seizure activity according to a standardized scale (e.g., Racine scale for kindling).
-
Record parameters such as seizure latency, duration, and severity.
4. Data Analysis:
-
Compare seizure parameters between NBQX-treated and vehicle-treated control groups using appropriate statistical tests.
Conclusion
This compound salt is an indispensable tool in neuroscience research, enabling the precise dissection of AMPA and kainate receptor function in synaptic transmission and plasticity. Its utility extends to preclinical studies of neurological disorders characterized by excessive glutamatergic activity. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and executing experiments utilizing this potent and selective antagonist. As with any pharmacological agent, careful consideration of dosage, timing of administration, and appropriate controls is essential for obtaining robust and reproducible results.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 4. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antiepileptogenic and anticonvulsant effects of NBQX, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. AMPA Receptor antagonist NBQX attenuates later-life epileptic seizures and autistic-like social deficits following neonatal seizures - PMC [pmc.ncbi.nlm.nih.gov]
NBQX Disodium Salt: A Competitive AMPA Receptor Antagonist - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NBQX disodium (B8443419) salt, a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document collates critical data on its pharmacological properties, details key experimental methodologies for its characterization, and visualizes its mechanism of action and relevant biological pathways.
Introduction
NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a widely utilized pharmacological tool in neuroscience research. As a competitive antagonist, it reversibly binds to the glutamate (B1630785) binding site on the AMPA receptor, thereby inhibiting the ion channel opening that is normally induced by the endogenous agonist, glutamate.[1] This action blocks the fast component of excitatory postsynaptic currents in the central nervous system.[2] Its water-soluble disodium salt form makes it particularly suitable for a range of in vitro and in vivo experimental paradigms. NBQX also exhibits antagonist activity at kainate receptors, albeit with lower potency.[2] Its neuroprotective, anticonvulsant, and antinociceptive properties have been documented in various studies.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of NBQX disodium salt is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₆N₄Na₂O₆S | |
| Molecular Weight | 380.24 g/mol | |
| CAS Number | 479347-86-9 | |
| Solubility | Soluble to 50 mM in water | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Quantitative Pharmacological Data
The following tables summarize the inhibitory potency of NBQX at AMPA and kainate receptors across different experimental preparations.
Table 3.1: In Vitro Inhibitory Potency of NBQX
| Receptor Target | Preparation | Parameter | Value | Reference(s) |
| AMPA Receptor | Xenopus oocytes (rat cortex mRNA) | Ki | 63 nM | [3] |
| Kainate Receptor | Xenopus oocytes (rat cortex mRNA) | Ki | 78 nM | [3] |
| AMPA Receptor | Cultured mouse cortical neurons | IC₅₀ | ~0.4 µM | [4] |
| AMPA Receptor | Rat hippocampal slices (CA1) | IC₅₀ | 0.90 µM | [3] |
| AMPA Receptor | General | IC₅₀ | 0.15 µM | [2] |
| Kainate Receptor | General | IC₅₀ | 4.8 µM | [2] |
| AMPA Receptor | Hippocampal neurons (outside-out patches) | IC₅₀ | 28.2 nM (peak current) | [5] |
| AMPA Receptor | Hippocampal neurons (outside-out patches) | IC₅₀ | 67.7 nM (steady-state, 100ms) | [5] |
| AMPA Receptor | Hippocampal neurons (outside-out patches) | IC₅₀ | 120.9 nM (steady-state, 500ms) | [5] |
Table 3.2: In Vivo Efficacy of NBQX
| Target/Effect | Animal Model | Parameter | Value | Reference(s) |
| AMPA-evoked neuronal spike activity | Rat hippocampus | ED₅₀ | ~32 µmol/kg (i.v.) | [4] |
| NMDA-evoked neuronal spike activity | Rat hippocampus | ED₅₀ | ~28 µmol/kg (i.v.) | [4] |
| Anticonvulsant effect | Rat | Effective Dose | 40 mg/kg (i.p.) | [6] |
Mechanism of Action: Competitive Antagonism
NBQX acts as a competitive antagonist at the AMPA receptor. This means it competes with the endogenous agonist, glutamate, for the same binding site on the receptor. The binding of NBQX does not activate the receptor and prevents glutamate from binding and inducing a conformational change that would open the ion channel. This relationship can be visualized as follows:
References
- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of GYKI 52466 and NBQX with cyclothiazide at AMPA receptors: experiments with outside-out patches and EPSCs in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of NBQX Disodium for AMPA vs. Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of NBQX disodium (B8443419), a potent competitive antagonist of ionotropic glutamate (B1630785) receptors. The document focuses on its differential activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Quantitative Analysis of NBQX Selectivity
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) is a widely utilized pharmacological tool to investigate glutamatergic neurotransmission.[1] Its utility stems from its high affinity for AMPA and kainate receptors with negligible activity at N-methyl-D-aspartate (NMDA) receptors.[2][3] While it antagonizes both AMPA and kainate receptors, NBQX exhibits a notable selectivity for the former.
The disodium salt of NBQX is a more water-soluble form of the compound, making it suitable for a wider range of experimental applications.[4] The selectivity of NBQX is quantified through various binding and functional assays, with inhibitory concentration (IC50) and inhibitor constant (Ki) values being the most common metrics.
Table 1: Inhibitory Potency of NBQX at AMPA and Kainate Receptors
| Receptor Type | Parameter | Value | Species/System | Reference |
| AMPA Receptor | IC50 | 0.15 µM | Not specified | [4] |
| Kainate Receptor | IC50 | 4.8 µM | Not specified | [4] |
| AMPA Receptor | Apparent Ki | 63 nM | Rat cortex mRNA in Xenopus oocytes | [2] |
| Kainate Receptor | Apparent Ki | 78 nM | Rat cortex mRNA in Xenopus oocytes | [2] |
| AMPA Receptor | KD | 47 nM | Not specified | [5] |
Note: The ~32-fold difference in IC50 values (4.8 µM / 0.15 µM) clearly demonstrates the higher potency of NBQX for AMPA receptors over kainate receptors.[4][5]
Signaling Pathways
Understanding the signaling cascades initiated by AMPA and kainate receptors is crucial for interpreting the functional consequences of NBQX antagonism. Both receptor types are ionotropic, forming ion channels that open upon glutamate binding. However, they are also capable of initiating metabotropic signaling cascades.
AMPA receptors are the primary mediators of fast excitatory neurotransmission in the central nervous system.[6] Upon binding glutamate, the receptor channel opens, allowing an influx of sodium ions (and in some subunit compositions, calcium ions), leading to postsynaptic membrane depolarization.[7] This depolarization is critical for relieving the magnesium block of NMDA receptors, a key step in synaptic plasticity.[7] Beyond its ionotropic function, the AMPA receptor can also signal through a metabotropic pathway by interacting with the protein tyrosine kinase Lyn, which can activate the mitogen-activated protein kinase (MAPK) pathway.[8]
Caption: Canonical and non-canonical AMPA receptor signaling pathways.
Kainate receptors, like AMPA receptors, are glutamate-gated ion channels.[9] They are expressed both pre- and postsynaptically, where they modulate neurotransmitter release and neuronal excitability.[10] Their ionotropic activation allows the passage of sodium and potassium ions, contributing to excitatory postsynaptic potentials.[11] Kainate receptors also exhibit metabotropic functions, often coupling to G-proteins to modulate cellular processes.[12] This can lead to the mobilization of endocannabinoids, which act as retrograde messengers to inhibit presynaptic glutamate release.[12]
Caption: Dual ionotropic and metabotropic signaling of kainate receptors.
Experimental Protocols
The determination of NBQX's selectivity relies on precise experimental techniques. The following sections outline the methodologies for two key experimental approaches.
This technique is used to functionally express and characterize ion channels, such as AMPA and kainate receptors, in a controlled environment.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
mRNA Injection: Oocytes are injected with cRNA encoding the specific AMPA or kainate receptor subunits of interest. For studying native receptor populations, total mRNA extracted from a brain region (e.g., rat cortex) can be used.[2] Oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
Two microelectrodes, filled with 3M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -60 to -80 mV).
-
Agonists (e.g., glutamate, AMPA, or kainate) are applied to the oocyte via the perfusion system to elicit receptor-mediated currents.
-
-
Antagonist Application:
-
To determine the inhibitory potency of NBQX, concentration-response curves are generated. The agonist is applied at a fixed concentration (e.g., its EC50) in the absence and presence of increasing concentrations of NBQX.
-
The reduction in the agonist-evoked current amplitude is measured.
-
-
Data Analysis: The IC50 value for NBQX is calculated by fitting the concentration-inhibition data to a logistic equation. To determine the Ki and the nature of the antagonism (competitive vs. non-competitive), a Schild analysis can be performed.[2]
Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.
This technique allows for the recording of synaptic currents from individual neurons in brain slices or primary cultures, providing a more physiologically relevant context.
Methodology:
-
Preparation of Neuronal Tissue: Brain slices (e.g., hippocampal slices) are prepared from rodents, or primary neuronal cultures are established.[13]
-
Cell Identification: Individual neurons are visualized using a microscope with differential interference contrast (DIC) optics.
-
Patch-Clamp Recording:
-
A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
The micropipette is carefully brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
A brief pulse of suction ruptures the patch of membrane under the pipette tip, establishing the "whole-cell" configuration, which allows for control of the membrane potential and measurement of transmembrane currents.
-
-
Eliciting and Isolating Currents:
-
Synaptic currents can be evoked by stimulating afferent pathways with a bipolar electrode.[14]
-
To isolate AMPA or kainate receptor-mediated currents, pharmacological agents are used. For example, NMDA receptor antagonists (like D-AP5) and GABA-A receptor antagonists (like picrotoxin) are included in the external solution.[15][16]
-
The holding potential can be adjusted to isolate specific currents. AMPA receptor currents are typically recorded at negative holding potentials (e.g., -70 mV).[15]
-
-
NBQX Application: NBQX is applied to the bath solution at various concentrations to determine its effect on the amplitude of the isolated AMPA or kainate receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Data Analysis: The percentage of inhibition of the EPSC amplitude is plotted against the NBQX concentration to determine the IC50.
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
References
- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NBQX | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AMPA receptor - Wikipedia [en.wikipedia.org]
- 8. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 11. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 12. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of NBQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) disodium (B8443419) salt is a potent, selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides a comprehensive overview of the pharmacological properties of NBQX disodium salt, including its mechanism of action, binding affinities, and significant in vitro and in vivo effects. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visually represented. All quantitative data have been consolidated into structured tables for ease of reference. This document is intended to serve as a thorough resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
NBQX is a quinoxalinedione (B3055175) derivative that has been instrumental in elucidating the physiological and pathological roles of AMPA and kainate receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS).[1] Its disodium salt form offers enhanced water solubility, making it a preferred compound for in vivo research.[2] NBQX has demonstrated significant neuroprotective, anticonvulsant, and antinociceptive properties in a variety of preclinical models, highlighting its therapeutic potential for neurological disorders characterized by excitotoxicity.[2][3][4]
Mechanism of Action
NBQX functions as a competitive antagonist at the glutamate (B1630785) binding site of both AMPA and kainate receptors.[1][5] By competitively inhibiting the binding of the endogenous agonist glutamate, NBQX prevents the conformational change in the receptor that leads to ion channel opening, thereby blocking the influx of Na+ and Ca2+ ions. This action effectively reduces postsynaptic depolarization and neuronal excitation.[6]
dot
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound salt, providing a comparative overview of its binding affinities and effective doses in various experimental settings.
Table 1: In Vitro Binding and Potency
| Parameter | Receptor/Assay | Value | Species | Reference |
| IC50 | AMPA Receptor | 0.15 µM | Not Specified | [2][7] |
| IC50 | Kainate Receptor | 4.8 µM | Not Specified | [2][7] |
| IC50 | AMPA-evoked currents | ~0.4 µM | Mouse cortical neurons | [8] |
| Ki (vs. Kainate) | Kainate/AMPA Receptor | 78 nM | Rat cortex mRNA in Xenopus oocytes | [9] |
| Ki (vs. AMPA) | Kainate/AMPA Receptor | 63 nM | Rat cortex mRNA in Xenopus oocytes | [9] |
| pA2 (vs. Kainate) | Kainate/AMPA Receptor | 7.17 | Rat cortex mRNA in Xenopus oocytes | [9] |
| pA2 (vs. AMPA) | Kainate/AMPA Receptor | 7.05 | Rat cortex mRNA in Xenopus oocytes | [9] |
Table 2: In Vivo Efficacy and Dosing
| Effect | Animal Model | Dose | Route | Reference |
| Anticonvulsant | Rat kindling model | 10-40 mg/kg | i.p. | [8] |
| Anticonvulsant | Mouse maximal electroshock | Not Specified | Not Specified | |
| Neuroprotection | Rat focal ischemia | 30 mg/kg | i.v. bolus | [10] |
| Neuroprotection | Rat pup hypoxia/ischemia | 20 mg/kg | i.p. | [11] |
| Reduced Alcohol Intake | Male C57BL/6J mice | 30 mg/kg | i.p. | [6] |
| Antinociceptive | Rat formalin test | Not Specified | Intrathecal | [12] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to assess the effect of NBQX on excitatory postsynaptic currents (EPSCs) in neurons within acute brain slices.
A. Brain Slice Preparation:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based).
-
Rapidly dissect the brain and place it in the ice-cold slicing solution.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex).
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 1 hour.
B. Recording Procedure:
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF.
-
Pull a patch pipette from borosilicate glass (resistance 3-7 MΩ) and fill it with an intracellular solution (e.g., K-Gluconate based).
-
Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record EPSCs.
-
Use a stimulating electrode to evoke synaptic responses in an afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
Establish a stable baseline recording of evoked EPSCs for at least 10 minutes.
-
Bath-apply this compound salt at the desired concentration (e.g., 10 µM) by adding it to the perfusion aCSF.
-
Record the effect of NBQX on the amplitude and kinetics of the EPSCs.
dot
References
- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NBQX Attenuates Excitotoxic Injury in Developing White Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 5. Neuroprotection with NBQX in rat focal cerebral ischemia. Effects on ADC probability distribution functions and diffusion-perfusion relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiepileptogenic and anticonvulsant effects of NBQX, a selective AMPA receptor antagonist, in the rat kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axolbio.com [axolbio.com]
- 10. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 12. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
NBQX Disodium Salt: A Technical Guide for Investigating Glutamatergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamatergic signaling, the primary excitatory neurotransmission system in the central nervous system (CNS), plays a crucial role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of this intricate system is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. The ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, are fundamental to fast synaptic transmission. Understanding their function is paramount to unraveling the complexities of brain function and disease.
NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium (B8443419) salt is a potent, selective, and competitive antagonist of AMPA and kainate receptors. Its high affinity and water solubility make it an invaluable pharmacological tool for dissecting the roles of these receptors in glutamatergic signaling. This technical guide provides an in-depth overview of NBQX disodium salt, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective application.
Mechanism of Action
This compound salt exerts its antagonistic effects by competitively binding to the glutamate binding site on both AMPA and kainate receptors.[1] This prevents glutamate from binding and subsequently activating the receptor's ion channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron.[2][3] This blockade of ion flow leads to a reduction in neuronal excitation. NBQX displays a higher potency for AMPA receptors compared to kainate receptors.[1]
Quantitative Data
The following tables summarize key quantitative parameters of NBQX, providing a reference for experimental design.
Table 1: Receptor Binding and Inhibition
| Parameter | Receptor | Value | Species | Reference(s) |
| IC₅₀ | AMPA | 0.15 µM | ||
| IC₅₀ | Kainate | 4.8 µM | ||
| IC₅₀ (AMPA-evoked inward currents) | AMPA | ~0.4 µM | Mouse (cultured cortical neurons) | [4] |
| ED₅₀ (inhibition of AMPA-evoked neuronal spike activity) | AMPA | ~32 µmol/kg (i.v.) | Rat (hippocampus) | [4] |
| ED₅₀ (inhibition of NMDA-evoked neuronal spike activity) | NMDA | ~28 µmol/kg (i.v.) | Rat (hippocampus) | [4] |
Table 2: Solubility and Physical Properties
| Property | Value | Reference(s) |
| Solubility in Water | >10 mg/mL | |
| Solubility in DMSO | 4 mg/mL | |
| Molecular Weight | 380.24 g/mol | |
| Appearance | Brown to dark red-brown lyophilized powder |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound salt are provided below.
In Vitro Electrophysiology: Brain Slice Recordings
This protocol describes the use of NBQX to block AMPA/kainate receptor-mediated synaptic transmission in acute brain slices.
Materials:
-
Animals: Sprague-Dawley rats or C57BL/6 mice (postnatal day 14-28)
-
Solutions:
-
Slicing Solution (ice-cold, carbogenated with 95% O₂/5% CO₂): See Table 3 for composition.
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated): See Table 4 for composition.
-
Intracellular Solution: See Table 5 for composition.
-
This compound Salt Stock Solution: Prepare a 10 mM stock in deionized water. Store at -20°C.
-
-
Equipment: Vibratome, recording chamber, patch-clamp amplifier, micromanipulators, stimulating and recording electrodes, perfusion system.
Table 3: Slicing Solution Composition
| Component | Concentration (mM) |
| Sucrose | 210 |
| KCl | 2.5 |
| NaH₂PO₄ | 1.25 |
| MgCl₂ | 7 |
| CaCl₂ | 0.5 |
| NaHCO₃ | 26 |
| Glucose | 10 |
Table 4: Artificial Cerebrospinal Fluid (aCSF) Composition
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| NaH₂PO₄ | 1.25 |
| MgSO₄ | 2 |
| CaCl₂ | 2 |
| NaHCO₃ | 26 |
| Glucose | 10 |
Table 5: K-Gluconate Based Intracellular Solution Composition
| Component | Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.2 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| Phosphocreatine | 10 |
Procedure:
-
Anesthesia and Brain Extraction: Anesthetize the animal deeply and decapitate. Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.[5][6]
-
Slicing: Mount the brain on the vibratome stage and cut coronal or sagittal slices (300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex).[7]
-
Recovery: Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour.[8]
-
Recording: Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at room temperature.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from neurons of interest.
-
Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers.
-
NBQX Application: Bath-apply NBQX at a final concentration of 10-20 µM by adding the stock solution to the perfusion aCSF. This concentration is typically sufficient to block AMPA/kainate receptor-mediated currents.[9]
-
Data Acquisition: Record synaptic activity in the presence of NBQX to observe the blockade of the fast component of the EPSC.
-
Washout: Perfuse the slice with aCSF without NBQX to observe the recovery of synaptic transmission.
In Vitro Calcium Imaging in Cultured Neurons
This protocol outlines the use of NBQX to investigate the contribution of AMPA/kainate receptors to glutamate-induced calcium influx in cultured neurons.
Materials:
-
Cells: Primary neuronal cultures (e.g., cortical or hippocampal neurons).
-
Solutions:
-
Culture Medium: As appropriate for the specific neuronal culture.
-
Imaging Buffer (e.g., Tyrode's solution): 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 25 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Glutamate Solution: 1 mM stock in imaging buffer.
-
This compound Salt Stock Solution: 10 mM in deionized water.
-
-
Equipment: Fluorescence microscope with a camera, perfusion system, 37°C incubator.
Procedure:
-
Cell Culture: Plate and maintain primary neurons according to standard protocols.[10]
-
Dye Loading: Incubate the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in imaging buffer for 30-45 minutes at 37°C.[11]
-
Washing: Gently wash the cells with fresh imaging buffer to remove excess dye.
-
Baseline Imaging: Acquire baseline fluorescence images of the neurons.
-
Glutamate Stimulation: Perfuse the cells with imaging buffer containing a known concentration of glutamate (e.g., 10-100 µM) and record the changes in intracellular calcium levels.
-
NBQX Pre-incubation: Wash out the glutamate and allow the cells to recover. Then, pre-incubate the cells with NBQX (10-20 µM) in the imaging buffer for 5-10 minutes.
-
Glutamate Stimulation with NBQX: While continuing to perfuse with NBQX, re-apply the same concentration of glutamate and record the calcium response. A significant reduction in the calcium influx indicates the involvement of AMPA/kainate receptors.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) to measure the relative change in intracellular calcium concentration.[12]
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure the effect of NBQX on extracellular glutamate levels in a specific brain region of a freely moving animal.[13][14]
Materials:
-
Animals: Adult rats or mice.
-
Surgical Equipment: Stereotaxic frame, drill, microdialysis guide cannula, and probes.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) for perfusion: See Table 4.
-
This compound Salt Solution: Dissolve in aCSF to the desired concentration for reverse dialysis.
-
-
Equipment: Microdialysis pump, fraction collector, HPLC system for glutamate analysis.
Procedure:
-
Guide Cannula Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal extracellular glutamate levels.
-
NBQX Administration: Administer NBQX either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For systemic administration, a typical dose is 10-30 mg/kg.[15] For reverse dialysis, include NBQX in the perfusion aCSF.
-
Sample Collection: Continue collecting dialysate samples to measure changes in extracellular glutamate concentration following NBQX administration.
-
Sample Analysis: Analyze the collected dialysate samples for glutamate concentration using HPLC with fluorescence detection.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to glutamatergic signaling and experimental workflows involving NBQX.
Caption: Glutamatergic synapse showing NBQX antagonism.
Caption: Workflow for brain slice electrophysiology with NBQX.
Caption: Experimental design for studying NBQX neuroprotection.
Conclusion
This compound salt remains an indispensable tool for researchers investigating the multifaceted roles of AMPA and kainate receptors in glutamatergic signaling. Its well-characterized mechanism of action, selectivity, and versatility in a range of experimental paradigms make it a cornerstone of neuroscience research. This technical guide provides a comprehensive resource to facilitate the effective use of NBQX, from understanding its fundamental properties to implementing detailed experimental protocols. By leveraging the information and methodologies presented here, researchers can continue to advance our understanding of the glutamatergic system and its implications for health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisionary.com [precisionary.com]
- 6. protocols.io [protocols.io]
- 7. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Unveiling the Potential: A Technical Guide to the Research Applications of NBQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX disodium (B8443419) salt (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent, selective, and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors.[1][2] As a water-soluble formulation, NBQX disodium salt offers significant advantages for in vivo and in vitro experimental paradigms.[1][3] Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are integral to fast synaptic transmission, synaptic plasticity, and higher cognitive functions. However, excessive glutamate receptor activation, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological disorders. By competitively inhibiting AMPA and kainate receptors, NBQX effectively mitigates glutamate-mediated excitotoxicity, making it an invaluable tool for investigating the roles of these receptors in both normal physiological processes and pathological conditions.[3][4] This technical guide provides an in-depth overview of the core research applications of this compound salt, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows.
Mechanism of Action
NBQX exerts its effects by binding to the glutamate recognition site on AMPA and kainate receptors, thereby preventing the binding of the endogenous ligand, glutamate.[4][5] This competitive antagonism inhibits the influx of cations (primarily Na+ and Ca2+) through the receptor's ion channel, leading to a reduction in neuronal depolarization and subsequent downstream signaling cascades.[6] This blockade of fast excitatory neurotransmission underlies its neuroprotective, anticonvulsant, and analgesic properties observed in a wide range of preclinical models.[1][2][5]
Core Research Applications
The unique pharmacological profile of NBQX has led to its widespread use in several key areas of neuroscience research:
Epilepsy and Seizure Disorders
AMPA receptors are critically involved in the initiation and propagation of seizure activity.[7] NBQX has been extensively studied as an anticonvulsant agent in various animal models of epilepsy.
Key Findings:
-
Anticonvulsant Effects: NBQX has demonstrated efficacy in suppressing seizures in models such as pentylenetetrazole (PTZ)-induced seizures, sound-induced seizures in mice, and in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy.[4][8][9]
-
Anti-epileptogenic Potential: In neonatal seizure models, early administration of NBQX has been shown to attenuate the development of spontaneous recurrent seizures in later life, suggesting a potential anti-epileptogenic effect.[10] However, in adult models of partial epilepsy, it has been found to be effective in suppressing existing seizures but not in preventing the development of epilepsy.[8]
-
Modulation of Signaling Pathways: NBQX has been shown to prevent seizure-induced activation of the mTOR signaling pathway, which is implicated in epileptogenesis.[10]
Cerebral Ischemia and Stroke
Excitotoxicity is a major contributor to neuronal damage following ischemic events. As an AMPA receptor antagonist, NBQX has shown significant neuroprotective effects in models of focal and global cerebral ischemia.
Key Findings:
-
Reduction of Infarct Volume: Administration of NBQX has been shown to significantly reduce the size of the ischemic lesion in rodent models of middle cerebral artery occlusion (MCAO).[11][12]
-
Therapeutic Window: Studies have indicated that NBQX can be effective even when administered with a delay after the onset of ischemia, highlighting a clinically relevant therapeutic window.[11][12]
-
Neuroprotection in White Matter: NBQX has been shown to attenuate excitotoxic injury to oligodendrocytes in developing white matter, suggesting a role in protecting against white matter damage in conditions like periventricular leukomalacia.[13]
Neurodegenerative Diseases
The role of excitotoxicity in the progressive loss of neurons in neurodegenerative diseases has led to the investigation of AMPA receptor antagonists like NBQX as potential therapeutic agents.
Key Findings:
-
Amyotrophic Lateral Sclerosis (ALS): In a transgenic mouse model of familial ALS, NBQX has been shown to prolong survival and prevent kainate-induced motor neuron death in culture.[6]
Pain and Nociception
AMPA receptors in the spinal cord and peripheral tissues are involved in the transmission and modulation of pain signals.
Key Findings:
-
Antinociceptive Effects: Intrathecal administration of NBQX has been shown to produce antinociceptive effects in models of thermal pain, suggesting a role for spinal AMPA receptors in pain processing.[14]
-
Inflammatory Pain: In animal models of osteoarthritis, intra-articular injection of NBQX has been found to alleviate inflammation, joint degeneration, and pain-related behaviors.[15][16]
Behavioral Pharmacology
NBQX is utilized as a pharmacological tool to dissect the role of AMPA receptor-mediated transmission in various behaviors.
Key Findings:
-
Learning and Memory: At higher doses, NBQX can impair spatial learning in tasks like the Morris water maze, highlighting the importance of AMPA receptors in memory acquisition.[17]
-
Social Behavior: Studies have shown that NBQX can suppress social interaction behaviors in rodents.[18]
-
Substance Abuse: NBQX has been shown to prevent the development of behavioral sensitization to psychostimulants like cocaine and amphetamine.[19]
Quantitative Data Summary
| Parameter | Value | Model/System | Reference |
| IC50 (AMPA Receptor) | 0.15 µM | [1][20] | |
| IC50 (Kainate Receptor) | 4.8 µM | [1][20] | |
| In Vitro Inhibition of AMPA-evoked currents | IC50 = 0.7 ± 0.1 µM | Human hippocampal neural stem/progenitor cells | [4] |
| In Vitro Inhibition of Kainate-evoked currents | IC50 = 0.7 ± 0.03 µM | Human hippocampal neural stem/progenitor cells | [4] |
| In Vivo Anticonvulsant Dose (Epilepsy) | 20 mg/kg (t.i.d.) | Intrahippocampal kainate mouse model | [8] |
| In Vivo Neuroprotective Dose (Ischemia) | 30 mg/kg (i.p.) | Rat temporary focal ischemia model | [11] |
| In Vivo Analgesic Dose (Osteoarthritis) | 25mM (intra-articular) | Rat medial meniscal transection model | [15] |
| Behavioral Effects Dose (Social Interaction) | >6 mg/kg | Adolescent and adult rats | [18] |
| Behavioral Effects Dose (Learning & Memory) | 30 mg/kg | Morris water maze in rats | [17] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To record AMPA receptor-mediated synaptic currents and assess the inhibitory effect of NBQX.
Methodology:
-
Slice Preparation:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus or cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a single slice to a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at 30-32°C.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline excitatory postsynaptic currents (EPSCs) evoked by a stimulating electrode placed in a relevant afferent pathway.
-
Bath-apply this compound salt (e.g., 10 µM) to the aCSF and record the change in EPSC amplitude.
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
Objective: To induce focal cerebral ischemia and evaluate the neuroprotective effects of NBQX.
Methodology:
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane.
-
Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
-
NBQX Administration:
-
Reperfusion (for transient MCAO):
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
-
Outcome Assessment:
-
After 24 or 48 hours, euthanize the animal and remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
Quantify the infarct volume using image analysis software.
-
Behavioral Assay: Morris Water Maze
Objective: To assess the effect of NBQX on spatial learning and memory.
Methodology:
-
Apparatus:
-
A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Distinct visual cues are placed around the room.
-
-
Procedure:
-
Acquisition Phase:
-
Administer this compound salt (e.g., 10, 20, or 30 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day for 4-5 consecutive days.[17]
-
Conduct 4 trials per day, releasing the rat from different starting positions.
-
Allow the rat to search for the platform for a maximum of 60-90 seconds. If it fails to find it, guide it to the platform.
-
Record the escape latency and path length using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform and allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of NBQX at the Synapse
Caption: Experimental Workflow for MCAO Studies with NBQX
Caption: NBQX and the mTOR Signaling Pathway in Epilepsy
Conclusion
This compound salt remains a cornerstone pharmacological tool for elucidating the multifaceted roles of AMPA and kainate receptors in the central nervous system. Its well-characterized mechanism of action and proven efficacy in a variety of preclinical models of neurological disorders make it an indispensable compound for researchers in both academic and industrial settings. The detailed protocols and summarized data provided in this guide aim to facilitate the design and execution of robust experiments, ultimately contributing to a deeper understanding of glutamatergic signaling and the development of novel therapeutic strategies for a range of debilitating neurological conditions.
References
- 1. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of periinfarct direct current shifts with glutamate antagonist NBQX following occlusion of the middle cerebral artery in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extracellular Glutamate Concentration in Hippocampal Slice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NBQX Disodium Salt: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX disodium (B8443419) salt, or 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt, is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its water-soluble nature makes it a valuable tool in neuroscience research for investigating glutamatergic neurotransmission and its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of NBQX disodium salt, including detailed experimental protocols and an examination of its impact on key signaling pathways.
Chemical Structure and Physicochemical Properties
This compound salt is the disodium salt form of NBQX, which enhances its solubility in aqueous solutions. The chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | [1] |
| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [2] |
| Molecular Weight | 380.24 g/mol | [2] |
| CAS Number | 479347-86-9 | [2] |
| Appearance | Crystalline solid, brown to dark red-brown powder | [3][4] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 50 mM in water | [5] |
| Storage | Store at -20°C | [2] |
Biological Activity and Pharmacokinetics
NBQX is a highly selective competitive antagonist of ionotropic glutamate (B1630785) receptors, with a significantly higher affinity for AMPA receptors over kainate receptors. It has little to no affinity for the NMDA receptor complex.[6][7] This selectivity makes it an invaluable tool for dissecting the roles of different glutamate receptor subtypes in synaptic transmission and plasticity.
Receptor Binding and Potency
The inhibitory potency of NBQX has been characterized in various experimental systems.
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 0.15 µM | AMPA Receptor | [5] |
| IC₅₀ | 4.8 µM | Kainate Receptor | [5] |
| Kᵢ (vs. Kainate) | 78 nM | Rat cortex mRNA in Xenopus oocytes | [5] |
| Kᵢ (vs. AMPA) | 63 nM | Rat cortex mRNA in Xenopus oocytes | [5] |
| K_D | 47 nM | AMPA Receptors | [8] |
In Vivo Effects
This compound salt exhibits neuroprotective and anticonvulsant properties in various in vivo models.[2] It has been shown to be effective in models of focal ischemia and seizures induced by various chemoconvulsants.[4]
Pharmacokinetics
The pharmacokinetic profile of NBQX has been studied in several species.
| Species | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Mice (NMRI) | 1-4 hr | 0.6-1 L/kg/hr | 1-4 L/kg | [9] |
| Rats (Wistar & Sprague-Dawley) | 0.8 ± 0.35 hr | 3.2 ± 1.0 L/kg/hr | 4.0 ± 1.1 L/kg | [9] |
| Dogs (Beagle) | 1-3 hr | 1.5 ± 0.4 L/kg/hr | 1-3 L/kg | [9] |
| Humans | 0.75 hr | 0.222 L/h/kg | 0.153 L/kg | [10] |
Signaling Pathways Modulated by NBQX
By blocking AMPA and kainate receptors, NBQX influences several downstream signaling cascades crucial for neuronal function, plasticity, and survival.
AMPA Receptor Signaling and its Blockade by NBQX
Glutamate binding to AMPA receptors leads to sodium influx and membrane depolarization, initiating an excitatory postsynaptic potential. NBQX competitively binds to the glutamate binding site, preventing this activation.
Downstream Signaling Cascades
The blockade of AMPA receptors by NBQX has been shown to modulate key intracellular signaling pathways, including the mTOR and CREB pathways, and affect the expression of Brain-Derived Neurotrophic Factor (BDNF).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound salt.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording AMPA receptor-mediated currents and their inhibition by NBQX in cultured neurons.
Workflow:
References
- 1. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA Receptor-Mediated, Calcium-Dependent CREB Phosphorylation in a Subpopulation of Auditory Neurons Surviving Activity Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brain-derived neurotrophic factor rapidly increases AMPA receptor surface expression in rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive modulation of AMPA receptors increases neurotrophin expression by hippocampal and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the neuroprotective glutamate antagonist NBQX (6-nitro-7-sulfamoyl-benzo(f)quinoxaline-2,3-dione) in mice, rats, and dogs. Interactions with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
The Discovery and Development of NBQX: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] Its development in the late 1980s and early 1990s marked a significant milestone in neuroscience research, providing a powerful pharmacological tool to dissect the roles of AMPA and kainate receptors in physiological and pathological processes.[2] This technical guide provides an in-depth overview of the discovery, development, and application of NBQX as a research tool, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Discovery and Development
The quest for selective glutamate receptor antagonists was driven by the need to understand the distinct roles of different receptor subtypes in neuronal signaling and the desire to develop therapeutic agents for neurological disorders associated with excessive glutamate transmission, a phenomenon known as excitotoxicity.[2] The quinoxaline-2,3-dione scaffold emerged as a promising chemical template for competitive AMPA/kainate receptor antagonists.[2] Early compounds in this class, such as CNQX and DNQX, demonstrated antagonist activity but also showed some affinity for the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor.[3]
The synthesis and characterization of NBQX represented a significant advancement, as it exhibited high selectivity for AMPA receptors over NMDA receptors.[2] This selectivity made NBQX an invaluable tool for isolating and studying AMPA receptor-mediated effects in complex biological systems.
Mechanism of Action
NBQX functions as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors.[4][5] By binding to this site, NBQX prevents the endogenous ligand, glutamate, from activating the receptor and opening its associated ion channel. This blockade of ion flow, primarily of sodium (Na+) and to a lesser extent calcium (Ca2+), leads to a reduction in neuronal excitation.[3]
The binding affinity and potency of NBQX vary between AMPA and kainate receptors, and even among different subunit compositions of these receptors. Generally, NBQX shows a higher affinity for AMPA receptors compared to kainate receptors.[4][6]
Quantitative Data
The following tables summarize key quantitative data for NBQX, providing a comparative overview of its potency and selectivity across different experimental systems.
Table 1: In Vitro Potency of NBQX
| Parameter | Receptor/System | Value | Reference |
| IC50 | AMPA Receptor | 0.15 µM | [7][8] |
| IC50 | Kainate Receptor | 4.8 µM | [7][8] |
| IC50 | AMPA-evoked inward currents (cultured mouse cortical neurones) | ~0.4 µM | [9] |
| IC50 | NMDA-induced currents (cultured mouse cortical neurones) | Weak effect at 60 µM | [9] |
| Ki | AMPA Receptor (Xenopus oocytes with rat cortex mRNA) | 63 nM | [10] |
| Ki | Kainate Receptor (Xenopus oocytes with rat cortex mRNA) | 78 nM | [10] |
Table 2: In Vivo Efficacy of NBQX
| Parameter | Experimental Model | Value | Reference |
| ED50 | Inhibition of AMPA-evoked hippocampal neuronal spike activity (rat) | ~32 µmol/kg i.v. | [9] |
| ED50 | Inhibition of NMDA-evoked hippocampal neuronal spike activity (rat) | ~28 µmol/kg i.v. (with 61% efficacy) | [9] |
Experimental Protocols
The following are generalized protocols for the use of NBQX in common experimental paradigms. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To record and analyze the effect of NBQX on AMPA receptor-mediated synaptic currents.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
NBQX stock solution (e.g., 10 mM in DMSO)
-
Agonist solution (e.g., glutamate or AMPA)
Procedure:
-
Prepare aCSF and ensure it is continuously bubbled with 95% O2 / 5% CO2.
-
Prepare the NBQX working solution by diluting the stock solution in aCSF to the desired final concentration (a common working concentration is 10 µM).[11]
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Establish a stable baseline of spontaneous or evoked excitatory postsynaptic currents (EPSCs). For evoked EPSCs, use a stimulating electrode to elicit synaptic responses.
-
Bath apply the NBQX working solution to the preparation.
-
Record the changes in EPSC amplitude and frequency. A significant reduction in the amplitude of fast, non-NMDA receptor-mediated EPSCs is expected.
-
To confirm the specificity of the effect, wash out the NBQX with fresh aCSF and observe the recovery of the EPSCs.
In Vivo Animal Studies (Rodent Model of Focal Ischemia)
Objective: To assess the neuroprotective effects of NBQX in a rat model of stroke.
Materials:
-
Male Sprague-Dawley rats (330-380 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
NBQX solution for injection (e.g., dissolved in saline)
-
Vehicle control (saline)
Procedure:
-
Anesthetize the rat and perform a permanent MCAO to induce focal ischemia.[12]
-
Immediately following the MCAO, administer NBQX via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose is 30 mg/kg.[12][13]
-
A second dose of NBQX (30 mg/kg) may be administered 1 hour after the ischemic onset.[12]
-
Control animals should receive an equivalent volume of saline vehicle at the same time points.
-
Monitor the animals for physiological parameters (e.g., temperature, blood pressure).
-
At a predetermined time point (e.g., 24 or 48 hours) post-ischemia, euthanize the animals and perfuse the brains.
-
Process the brain tissue for histological analysis (e.g., TTC staining) to quantify the infarct volume. A significant reduction in infarct size in the NBQX-treated group compared to the control group indicates a neuroprotective effect.[12][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of NBQX.
AMPA Receptor Signaling Pathway
Caption: AMPA receptor activation by glutamate and its blockade by NBQX.
Kainate Receptor Signaling Pathway
Caption: Dual signaling pathways of the kainate receptor and their inhibition by NBQX.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: A typical workflow for an in vivo study evaluating the neuroprotective effects of NBQX.
Conclusion
NBQX remains a cornerstone research tool in neuroscience. Its high selectivity for AMPA/kainate receptors over NMDA receptors allows for the precise investigation of the roles of these receptors in a wide array of physiological and pathophysiological contexts. This guide provides a foundational understanding of NBQX, from its molecular mechanism to its practical application in the laboratory. By leveraging the quantitative data and experimental protocols outlined herein, researchers can effectively utilize NBQX to advance our understanding of the glutamatergic system and its implications for brain function and disease.
References
- 1. Three Classes of Ionotropic Glutamate Receptor - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. rndsystems.com [rndsystems.com]
- 9. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 12. ahajournals.org [ahajournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving NBQX Disodium Salt for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and use of NBQX disodium (B8443419) salt in a variety of in vitro experimental settings. NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of AMPA and kainate receptors, making it a critical tool for neuroscience research and drug discovery.[1][2] The disodium salt form offers the significant advantage of enhanced water solubility over the parent compound.[2][3][4]
Compound Information and Properties
A clear understanding of the physicochemical properties of NBQX disodium salt is essential for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Weight | 380.24 g/mol (anhydrous basis) | [2] |
| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [2] |
| CAS Number | 479347-86-9 | [2] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in water to 50 mM | [2] |
| Mechanism of Action | Competitive antagonist of AMPA and kainate receptors | [1][2][4] |
| IC₅₀ Values | ~0.15 µM for AMPA receptors, ~4.8 µM for kainate receptors | [2][4] |
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical to avoid precipitation and ensure accurate dosing in in vitro assays.
Materials Required
-
This compound salt powder
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: 0.22 µm sterile syringe filter
Protocol for Preparing a 50 mM Stock Solution
-
Calculation: To prepare a 50 mM stock solution, use the following formula: Mass (mg) = 50 mmol/L * 0.001 L * 380.24 g/mol * 1000 mg/g = 19.012 mg Therefore, dissolve 19.012 mg of this compound salt in 1 mL of sterile water. Adjust the mass and volume as needed for your experimental requirements.
-
Dissolution: a. Aseptically weigh the required amount of this compound salt powder and transfer it to a sterile conical tube. b. Add the calculated volume of sterile water. c. Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
Sterilization (Optional but Recommended): For long-term storage and use in sterile cell culture, it is advisable to filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.[6]
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. b. Store the aliquots at -20°C for up to one month.[1][6] Some sources suggest storage at -80°C for up to six months is also possible.[6] c. Before use, thaw an aliquot at room temperature and ensure no precipitation has occurred.[1]
Protocol for Preparing a Working Solution
The typical working concentration for NBQX in in vitro experiments is around 10 µM.[1][3]
-
Calculation: To prepare a 10 µM working solution from a 50 mM stock, a 1:5000 dilution is required. Example: To prepare 1 mL of 10 µM working solution, add 0.2 µL of the 50 mM stock solution to 999.8 µL of your desired aqueous buffer or cell culture medium.
-
Dilution: a. Thaw a fresh aliquot of the 50 mM this compound salt stock solution. b. Perform serial dilutions to achieve the final desired concentration. This is often more accurate than a single large dilution. For instance, first, dilute the 50 mM stock 1:100 to make a 500 µM intermediate solution, and then dilute this intermediate solution 1:50 to get the final 10 µM working solution. c. Always add the NBQX solution to the buffer or medium, not the other way around, and mix gently but thoroughly.
-
Use: Prepare working solutions fresh on the day of the experiment.[1]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for using NBQX in a cell-based assay and the signaling pathway it inhibits.
NBQX acts by competitively binding to the glutamate (B1630785) binding site on AMPA and kainate receptors, thereby preventing their activation by the endogenous ligand, glutamate. This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, leading to a reduction in excitatory neurotransmission.
Key Experimental Considerations
-
Vehicle Control: Always include a vehicle control (the final concentration of the solvent, in this case, water or buffer, used to dissolve the NBQX) in your experiments to account for any effects of the solvent itself.
-
Dose-Response Curve: It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.[7] While 10 µM is a common starting point, the effective concentration can vary.[1][7]
-
pH: Ensure that the final pH of your working solution is compatible with your experimental system. The disodium salt form should have minimal impact on the pH of standard buffered solutions.
-
Precipitation: Although the disodium salt is water-soluble, high concentrations in complex media could potentially lead to precipitation. Always visually inspect your solutions before use. If precipitation occurs in the cell culture medium, consider preparing a more concentrated stock solution and using a smaller volume for the final dilution.[7]
By following these detailed protocols and considering the key experimental factors, researchers can confidently and effectively utilize this compound salt in their in vitro studies to investigate the roles of AMPA and kainate receptors in various physiological and pathological processes.
References
- 1. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 4. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. This compound salt [bio-gems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Preparing NBQX Disodium Salt Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium (B8443419) salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] Its high water solubility makes it a valuable tool for in vitro studies investigating glutamatergic neurotransmission, excitotoxicity, and the therapeutic potential of AMPA/kainate receptor modulation in various neurological disorders.[2] This document provides detailed protocols for the preparation, storage, and application of NBQX disodium salt stock solutions in cell culture experiments.
Physicochemical Properties and Stock Solution Preparation
Proper preparation of this compound salt stock solutions is crucial for experimental accuracy and reproducibility. The following table summarizes the key properties of this compound salt.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆N₄Na₂O₆S | [3] |
| Molecular Weight | 380.24 g/mol (anhydrous basis) | [3] |
| Appearance | Crystalline solid | [4] |
| Solubility | Water: up to 50 mM | |
| DMSO: 100 mg/mL (262.99 mM) | [3] | |
| Storage Temperature (Solid) | -20°C | [4] |
Protocol for Preparing a 10 mM this compound Salt Stock Solution in Water
Materials:
-
This compound salt powder
-
Sterile, nuclease-free water (cell culture grade)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile cryovials for aliquoting
Procedure:
-
Calculate the required mass of this compound salt:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
For example, to prepare 10 mL of a 10 mM solution:
-
Mass (g) = 0.010 mol/L x 0.010 L x 380.24 g/mol = 0.038024 g (or 38.02 mg)
-
-
Note: Always refer to the batch-specific molecular weight provided on the product's certificate of analysis.
-
-
Dissolve the compound:
-
Aseptically weigh the calculated amount of this compound salt and transfer it to the sterile conical tube.
-
Add the desired volume of sterile water.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization:
-
To ensure the sterility of the stock solution for cell culture applications, filter it through a 0.22 µm syringe filter into a new sterile tube. This method is suitable for heat-sensitive solutions.[5]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3] When ready to use, thaw an aliquot at room temperature and ensure any precipitate is fully dissolved before adding to the cell culture medium.[6]
-
Experimental Protocols
Application of NBQX in Cell Culture
The working concentration of NBQX can vary depending on the cell type and experimental design. A common working concentration for complete AMPA receptor blockade is 10 µM.[1][6]
Protocol for Treating Cultured Neurons:
-
Cell Seeding: Plate neurons at the desired density and allow them to adhere and mature according to your specific protocol.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM NBQX stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM NBQX, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Add the freshly prepared medium containing NBQX.
-
Incubate the cells for the desired treatment duration. In some experimental setups, NBQX is added 30 minutes prior to the addition of excitotoxic agents like glutamate (B1630785).[7]
-
Mechanism of Action: Signaling Pathway
NBQX acts as a competitive antagonist at the glutamate binding site on AMPA and kainate receptors, which are ionotropic glutamate receptors. By blocking these receptors, NBQX prevents the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur upon glutamate binding. This inhibition of ion flow leads to a reduction in neuronal depolarization and subsequent excitatory signaling.
Caption: Mechanism of action of NBQX as an AMPA/Kainate receptor antagonist.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using NBQX to investigate its neuroprotective effects against glutamate-induced excitotoxicity.
Caption: A typical experimental workflow for studying neuroprotection with NBQX.
References
- 1. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. NBQX - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound salt [bio-gems.com]
- 5. nacalai.com [nacalai.com]
- 6. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 7. Cyclooxygenase-2 Inhibition Protects Cultured Cerebellar Granule Neurons from Glutamate-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBQX Disodium Salt in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NBQX disodium (B8443419) salt, a potent and selective antagonist of AMPA/kainate receptors, in various electrophysiological recording techniques. The information is intended to assist researchers in designing and executing experiments to investigate glutamatergic neurotransmission.
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors. It exhibits a high affinity for AMPA receptors, with a lower affinity for kainate receptors, and is highly selective against N-methyl-D-aspartate (NMDA) receptors, particularly at concentrations up to 10 µM.[1] The disodium salt form of NBQX offers the significant advantage of higher water solubility compared to its non-salt counterpart, making it ideal for use in aqueous physiological solutions. Its primary mechanism of action involves blocking the ion channels of AMPA and kainate receptors, thereby inhibiting the postsynaptic depolarization mediated by the neurotransmitter glutamate. This property makes NBQX an invaluable tool for isolating and studying the components of excitatory synaptic transmission.
Data Presentation: Working Concentrations of NBQX Disodium Salt
The optimal working concentration of this compound salt can vary depending on the specific experimental preparation and the desired level of receptor antagonism. The following table summarizes reported concentrations used in various electrophysiological applications.
| Electrophysiology Technique | Preparation | Target Tissue/Cell Type | Working Concentration | Key Findings | Reference |
| Whole-Cell Patch Clamp | Retinal Slices (Salamander) | Ganglion Cells | Up to 10 µM | Effectively blocked AMPA-induced currents with no effect on NMDA-induced currents. | [1] |
| Whole-Cell Patch Clamp | Cultured Neurons (Rat) | Superior Collicular and Hippocampal Neurons | IC50: 60.4 nM (peak AMPA current) | Demonstrated competitive antagonism of AMPA receptors. | [2] |
| Extracellular Field Potential Recording | Hippocampal Slices (Rat) | CA1 Region | IC50: 0.90 µM | Inhibited excitatory postsynaptic field potentials mediated by kainate/AMPA receptors. | [3] |
| In Vivo Infusion | Mouse Brain | Striatum | 22 mM | Used to block AMPA receptors in the striatum. | |
| In Vivo Injection (i.p.) | Rat | - | 40 mg/kg | Anticonvulsant dose with no effect on physiological synaptic transmission in the piriform cortex and hippocampus. | [4] |
Signaling Pathway Blockade by NBQX
NBQX acts as a competitive antagonist at the glutamate binding site on AMPA and kainate receptors. This prevents the endogenous ligand, glutamate, from binding and activating the receptor, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron and preventing depolarization.
Figure 1: Mechanism of action of NBQX at the glutamatergic synapse.
Experimental Protocols
Preparation of this compound Salt Stock Solution
Materials:
-
This compound salt powder
-
Sterile, deionized water or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Calculate the required mass of this compound salt to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM). The molecular weight of this compound salt is approximately 380.24 g/mol ; however, it is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for accurate calculations.
-
Weigh the calculated amount of this compound salt powder and dissolve it in the appropriate volume of sterile, deionized water or aCSF. This compound salt is soluble in water up to 50 mM.
-
Vortex the solution until the powder is completely dissolved.
-
For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When stored properly, the stock solution is stable for several months.[5]
Protocol for Whole-Cell Patch-Clamp Recordings
Objective: To isolate and record synaptic currents mediated by receptors other than AMPA/kainate receptors, or to confirm the contribution of AMPA/kainate receptors to the observed synaptic events.
Materials:
-
Prepared brain slices or cultured neurons
-
Recording chamber with perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Standard intracellular and extracellular (aCSF) solutions
-
This compound salt stock solution
Procedure:
-
Prepare brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer a slice or coverslip with cultured neurons to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 mL/min.
-
Establish a stable whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).
-
To block AMPA/kainate receptor-mediated currents, dilute the NBQX stock solution into the perfusing aCSF to the desired final working concentration (typically 5-10 µM).
-
Switch the perfusion to the aCSF containing NBQX.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes).
-
Record synaptic activity in the presence of NBQX. A significant reduction or complete abolition of the fast component of the EPSC is expected.
-
To demonstrate the reversibility of the block (optional), switch the perfusion back to the control aCSF and record for a sufficient washout period.
Protocol for Extracellular Field Potential Recordings
Objective: To assess the contribution of AMPA/kainate receptors to synaptic transmission and plasticity (e.g., long-term potentiation, LTP) in a neuronal population.
Materials:
-
Prepared brain slices
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Differential amplifier and data acquisition system
-
Standard aCSF
-
This compound salt stock solution
Procedure:
-
Prepare brain slices (e.g., hippocampal slices, 300-400 µm thick) and allow them to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and position the stimulating electrode to activate a synaptic pathway of interest (e.g., Schaffer collaterals in the hippocampus).
-
Place the recording electrode in the dendritic field where the activated synapses terminate (e.g., stratum radiatum of the CA1 region) to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline stimuli (e.g., at 0.05 Hz) and record stable fEPSPs for at least 20-30 minutes.
-
To block AMPA/kainate receptor-mediated field potentials, add NBQX from the stock solution to the perfusing aCSF to achieve the desired final concentration (e.g., 10 µM).
-
Switch the perfusion to the NBQX-containing aCSF and continue recording.
-
Observe the change in the fEPSP slope and amplitude. A significant reduction indicates that the synaptic response is mediated by AMPA/kainate receptors.
-
This pharmacological manipulation can be used prior to or following the induction of synaptic plasticity to investigate the role of AMPA/kainate receptors in its expression.
Experimental Workflow Diagram
Figure 2: General experimental workflow for using NBQX in electrophysiology.
References
- 1. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intraperitoneal Injection of NBQX Disodium Salt in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of NBQX disodium (B8443419) salt to mice for research purposes. NBQX is a potent and selective competitive antagonist of AMPA and kainate receptors, making it a valuable tool for investigating glutamatergic neurotransmission in various physiological and pathological models.
Quantitative Data Summary
The following table summarizes key quantitative data for the intraperitoneal administration of NBQX disodium salt in mice, compiled from various studies.
| Parameter | Value | Species/Strain | Notes | Reference |
| Dosage Range | 3 - 30 mg/kg | C57BL/6J, HAP mice | Effective in modulating alcohol consumption.[1][2] | |
| 20 mg/kg | Mice | Used to study antiepileptogenic effects.[3] | ||
| ~22.5 mg/kg | C57BL/6J mice | Administered twice daily to study effects on virus-induced seizures.[4] | ||
| Vehicle | Saline | C57BL/6J, HAP mice | This compound salt is dissolved in saline for injection.[1] | |
| Phosphate-Buffered Saline (PBS) | C57BL/6J mice | Used as a control injection vehicle.[4] | ||
| Injection Volume | 10 ml/kg | C57BL/6J, HAP mice | Standard injection volume used in alcohol consumption studies.[1] | |
| 25 µl | C57BL/6J mice | A smaller, fixed volume used in a virus-induced seizure model.[4] | ||
| Pre-treatment Time | 15 minutes | C57BL/6J, HAP mice | Time between IP injection and behavioral testing (alcohol access).[1][2] | |
| Pharmacokinetics (IV) | Half-life (t1/2): 1-4 hrClearance (CL): 0.6-1 L/kg/hrVolume of Distribution (Vz): 1-4 L/kg | NMRI mice | Following intravenous bolus dose. Note: IP pharmacokinetics may differ but can be similar for some compounds.[5][6] | |
| Receptor Affinity | IC50 for AMPA receptors: 0.15 µMIC50 for Kainate receptors: 4.8 µM | In vitro | Demonstrates higher selectivity for AMPA over kainate receptors.[7][8] |
Experimental Protocols
Preparation of this compound Salt Solution
Materials:
-
This compound salt (powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound salt and vehicle. Based on the desired concentration and final volume. For example, to prepare a 3 mg/ml solution for a 30 mg/kg dose in a 25g mouse (requiring 0.25 ml), you would need to dissolve 3 mg of NBQX in 1 ml of saline.
-
Weigh the this compound salt powder accurately and transfer it to a sterile tube.
-
Add the calculated volume of sterile saline or PBS to the tube.
-
Vortex the solution until the this compound salt is completely dissolved. This compound salt is more water-soluble than NBQX.[8]
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial. This is crucial to prevent infection.
-
Store the solution appropriately. For short-term storage, 2-8°C is typically suitable. For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.[8]
Intraperitoneal Injection Procedure in Mice
This protocol adheres to standard animal care guidelines.[9]
Materials:
-
Prepared and sterile this compound salt solution
-
Appropriately sized sterile syringes (e.g., 1 ml)
-
Appropriately sized sterile needles (e.g., 25-27 gauge for mice)[9]
-
Mouse restraint device (optional, but recommended for single-person injections)
-
70% ethanol (B145695) for disinfection
-
Sharps container
Procedure:
-
Animal Restraint:
-
Two-person technique (recommended): One person restrains the mouse by firmly grasping the loose skin at the scruff of the neck and securing the tail. The mouse is tilted slightly head-down to allow the abdominal organs to shift forward.[9]
-
One-person technique: Use a commercial restraint device or scruff the mouse and secure the tail with the same hand.
-
-
Locate the Injection Site: The preferred injection site is the lower right or left abdominal quadrant.[9] This location avoids the cecum, bladder, and major blood vessels.
-
Disinfect the Injection Site: Lightly swab the injection site with 70% ethanol.
-
Perform the Injection:
-
Insert the needle at a 15-30 degree angle into the skin and then through the abdominal wall. A slight "pop" may be felt as the needle enters the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid enters the syringe, withdraw the needle and inject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the NBQX solution.
-
-
Withdraw the Needle: Remove the needle swiftly and apply gentle pressure to the injection site if any bleeding occurs.
-
Post-injection Monitoring: Return the mouse to its home cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
Dispose of Sharps: Immediately dispose of the needle and syringe in a designated sharps container.
Visualizations
Signaling Pathway of NBQX Action
Caption: NBQX competitively antagonizes AMPA and kainate receptors.
Experimental Workflow for Intraperitoneal Injection of NBQX
Caption: Workflow for intraperitoneal injection of NBQX in mice.
References
- 1. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, But Not Female C57BL/6J or High-Alcohol-Preferring, Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the neuroprotective glutamate antagonist NBQX (6-nitro-7-sulfamoyl-benzo(f)quinoxaline-2,3-dione) in mice, rats, and dogs. Interactions with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound salt | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: NBQX Disodium Salt for In Vivo Neuroprotection Studies in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) is a potent, selective, and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its ability to block these ionotropic glutamate (B1630785) receptors makes it a valuable tool for investigating the role of excitotoxicity in various neurological disorders.[1] In vivo studies in rodent models have consistently demonstrated the neuroprotective effects of NBQX in conditions such as cerebral ischemia, traumatic brain injury, and hypoxia.[1][2][3] These application notes provide a comprehensive overview of the in vivo use of NBQX disodium (B8443419) salt in rat models of neurodegeneration, including detailed experimental protocols and a summary of quantitative data from various studies. The disodium salt of NBQX is often used for its increased water solubility.
Data Presentation
Table 1: In Vivo Efficacy of NBQX Disodium Salt in Rat Models of Neurodegeneration
| Animal Model | Rat Strain | NBQX Dosage & Route | Administration Timing | Key Findings |
| Focal Cerebral Ischemia (MCAO) | Sprague-Dawley | Two doses of 30 mg/kg, IP | Immediately and 1 hour post-ischemia | Significantly smaller infarct volumes (89±26 mm³ vs. 187±43 mm³ in controls).[4] |
| Focal Cerebral Ischemia (MCAO) | Not Specified | 3, 10, or 30 mg/kg, IV (2 doses) | Immediately and 1 hour post-MCA occlusion | Highest dose (2 x 30 mg/kg) showed significant protection against hemispheric (24%) and cortical (27%) damage.[2] |
| Focal Cerebral Ischemia (MCAO) | Not Specified | 30 mg/kg IV bolus + 10 mg/kg/h infusion for 4h | Immediately after MCA occlusion | Significant protection against hemispheric (29%) and cortical (35%) ischemic damage.[2] |
| Global Cerebral Ischemia (Four-vessel occlusion) | Not Specified | 3 x 30 mg/kg | 0, 10, and 25 minutes after ischemia induction | Prevented loss of hilar SS neurons after 8 minutes of ischemia; significantly reduced loss of CA1 pyramidal cells in all ischemic groups.[5] |
| Hypoxia | Inbred F344 | Not Specified | Not Specified | Showed neuroprotective effects in the CA3 and dentate gyrus. |
| Traumatic Brain Injury | Not Specified | 3 x 30 mg/kg, IP | 1, 4, or 7 hours post-trauma | Significantly reduced the number of degenerating pyramidal neurons in the CA3 subfield.[1] |
Table 2: Pharmacokinetic Parameters of NBQX in Rats
| Parameter | Value | Species/Strain |
| Half-life (t½) | 0.8 ± 0.35 hours | Wistar and Sprague-Dawley |
| Clearance (CL) | 3.2 ± 1.0 L/kg/hr | Wistar and Sprague-Dawley |
| Volume of distribution (Vz) | 4.0 ± 1.1 L/kg | Wistar and Sprague-Dawley |
| Renal Clearance (CLR) | 0.90 ± 0.20 L/kg/hr | Wistar and Sprague-Dawley |
| Urinary Excretion (unchanged) | 33 ± 5.2% | Wistar and Sprague-Dawley |
Data adapted from drug metabolism and disposition studies.[6]
Experimental Protocols
Protocol 1: Neuroprotection in a Rat Model of Focal Cerebral Ischemia (MCAO)
This protocol describes the induction of focal cerebral ischemia via middle cerebral artery occlusion (MCAO) and subsequent treatment with NBQX.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound salt
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments for MCAO (e.g., micro-scissors, forceps, vessel clips)
-
3-0 or 4-0 nylon suture with a rounded tip
-
Heating pad to maintain body temperature
-
Sutures for wound closure
Procedure:
-
NBQX Solution Preparation: Dissolve this compound salt in sterile 0.9% saline to the desired concentration (e.g., 15 mg/mL for a 30 mg/kg dose in a 2 mL/kg injection volume). Ensure the solution is clear and sterile-filtered. Prepare fresh on the day of the experiment.[2]
-
Animal Preparation and Anesthesia:
-
Weigh the rat to determine the correct dosage of anesthetic and NBQX.
-
Anesthetize the rat using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Maintain the rat's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure (MCAO):
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce a 3-0 or 4-0 nylon suture with a rounded tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[4][7]
-
Remove the temporary clamps from the CCA and ICA to allow reperfusion of the external carotid territory.
-
Suture the cervical incision.
-
-
NBQX Administration:
-
Post-Operative Care:
-
Allow the animal to recover from anesthesia in a warm, clean cage.
-
Provide easy access to food and water.
-
Monitor the animal for any signs of distress or complications.
-
-
Assessment of Neuroprotection (24-48 hours post-MCAO):
-
Neurological Deficit Scoring: Assess neurological function using a standardized scoring system (e.g., Bederson's scale).[8]
-
Infarct Volume Measurement (TTC Staining):
-
Anesthetize and euthanize the rat.
-
Rapidly remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in saline at 37°C for 15-30 minutes.[9][10]
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.[11]
-
-
Experimental workflow for MCAO and NBQX treatment.
Protocol 2: Neuroprotection in a Rat Model of Traumatic Brain Injury (TBI)
This protocol describes a weight-drop model of TBI and subsequent neuroprotective treatment with NBQX.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
This compound salt
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Weight-drop device
-
Sutures or staples for wound closure
-
Apparatus for neurological assessment (e.g., beam walk)
Procedure:
-
NBQX Solution Preparation: Prepare as described in Protocol 1.
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat with isoflurane.
-
Shave the scalp and place the animal in a stereotaxic frame.
-
-
Induction of Traumatic Brain Injury (Weight-Drop Model):
-
Make a midline scalp incision to expose the skull.
-
Position the rat so that the desired impact site (e.g., between bregma and lambda) is centered under the guide tube of the weight-drop device.[12][13]
-
Release a weight (e.g., 450g) from a specific height (e.g., 2m) onto the exposed skull.
-
Immediately after impact, remove the animal from the device.
-
-
NBQX Administration:
-
Administer NBQX (e.g., 30 mg/kg, IP) at various time points post-injury (e.g., 1, 4, or 7 hours).[1] A vehicle control group should be included.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Monitor the animal during recovery from anesthesia.
-
Provide supportive care as needed.
-
-
Assessment of Neuroprotection (e.g., 3 days post-TBI):
-
Behavioral Assessment: Evaluate motor and cognitive function using tests such as the beam walk test or Morris water maze.[14]
-
Histological Analysis:
-
Anesthetize and perfuse the rat with saline followed by 4% paraformaldehyde.
-
Remove the brain and post-fix in paraformaldehyde.
-
Process the brain for histological staining (e.g., cresyl violet for neuronal loss, Fluoro-Jade for degenerating neurons).
-
Quantify neuronal damage in specific brain regions (e.g., hippocampus).[1]
-
-
Experimental workflow for TBI and NBQX treatment.
Mechanism of Action: Signaling Pathway
NBQX exerts its neuroprotective effects by blocking AMPA and kainate receptors, thereby inhibiting the excitotoxic cascade triggered by excessive glutamate release during neurological insults.
NBQX mechanism of action in preventing excitotoxicity.
By blocking the AMPA/kainate receptors, NBQX prevents the excessive influx of sodium and calcium ions into neurons. This action mitigates the subsequent depolarization, reduces the overall excitotoxic burden, and ultimately leads to a reduction in neuronal injury and death.[1][15]
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective effect of baicalin on focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitotoxicity through Ca2+-permeable AMPA receptors requires Ca2+-dependent JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of AMPA Receptor-mediated Excitotoxicity in Stroke - Ace Therapeutics [acetherapeutics.com]
- 7. Therapeutic Delivery of Phloretin by Mixed Emulsifier-Stabilized Nanoemulsion Alleviated Cerebral Ischemia/Reperfusion Injury | MDPI [mdpi.com]
- 8. Neuroprotective effects of daidzein on focal cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TTC staining of damaged brain areas after MCA occlusion in the rat does not constrict quantitative gene and protein analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Weight-Drop Method for Inducing Closed Head Diffuse Traumatic Brain Injury | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A model of traumatic brain injury in rats is influenced by neuroprotection of diurnal variation which improves motor behavior and histopathology in white matter myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
Using NBQX Disodium Salt to Block AMPA Receptor-Mediated Currents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] Its high selectivity for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA) receptors makes it an invaluable tool in neuroscience research for isolating and studying specific components of excitatory neurotransmission.[2] NBQX has been instrumental in elucidating the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and neurological disorders.[1][3] The disodium (B8443419) salt form of NBQX offers the significant advantage of high water solubility, facilitating its use in a wide range of experimental paradigms.[4][5]
This document provides detailed application notes and protocols for utilizing NBQX disodium salt to effectively block AMPA receptor-mediated currents in both in vitro and ex vivo preparations.
Data Presentation
Chemical and Pharmacological Properties of this compound Salt
| Property | Value | References |
| Molecular Weight | 380.24 g/mol | [6] |
| Formula | C₁₂H₆N₄Na₂O₆S | [6] |
| Solubility | Soluble to 50 mM in water | [1][6] |
| Storage | Store at -20°C | [6] |
| Mechanism of Action | Competitive antagonist of AMPA and kainate receptors | [1] |
Quantitative Data for NBQX
| Parameter | Value | Preparation | References |
| IC₅₀ (AMPA Receptor) | 0.15 µM | Not specified | [1] |
| IC₅₀ (Kainate Receptor) | 4.8 µM | Not specified | [1] |
| Apparent Kᵢ (vs. AMPA) | 63 nM | Xenopus oocytes expressing rat cortex mRNA | [7] |
| Apparent Kᵢ (vs. Kainate) | 78 nM | Xenopus oocytes expressing rat cortex mRNA | [7] |
| IC₅₀ (ePSPs in hippocampal slices) | 0.90 µM | Rat hippocampal slices | [7] |
Signaling Pathways and Experimental Workflow
AMPA Receptor Signaling Cascade
Activation of AMPA receptors by glutamate (B1630785) leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. This initial depolarization is crucial for relieving the magnesium block of NMDA receptors, allowing for calcium influx and the initiation of downstream signaling cascades involved in synaptic plasticity. Key downstream effectors include Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA), which can phosphorylate AMPA receptors, altering their trafficking and channel conductance.
AMPA Receptor Signaling Pathway and Point of NBQX Inhibition.
Experimental Workflow for Characterizing AMPA Receptor Antagonists
The following workflow outlines a general procedure for screening and characterizing novel AMPA receptor antagonists using a cell-based assay.
Workflow for AMPA Receptor Antagonist Screening and Characterization.
Experimental Protocols
Protocol 1: Preparation of this compound Salt Stock Solution
Materials:
-
This compound salt powder
-
High-purity water (e.g., Milli-Q or equivalent) or DMSO
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Calculate the required mass: Determine the mass of this compound salt needed to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Blocking AMPA Receptor-Mediated Currents in Whole-Cell Patch-Clamp Recordings (Cultured Neurons)
Materials:
-
Cultured neurons on coverslips
-
Recording chamber
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (Artificial Cerebrospinal Fluid - ACSF) in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂.
-
Internal pipette solution in mM: 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine-Na₂, 4 MgATP, and 0.3 Na₂-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound salt stock solution (e.g., 10 mM)
-
Other antagonists as needed (e.g., D-AP5 for NMDA receptors, picrotoxin (B1677862) for GABA-A receptors)
Procedure:
-
Preparation: Place a coverslip with cultured neurons into the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 1-2 ml/min.
-
Obtain Whole-Cell Configuration:
-
Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.
-
Under visual guidance, approach a neuron and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
In voltage-clamp mode, hold the neuron at -70 mV to record inward excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes. To isolate AMPA receptor-mediated currents, it is recommended to include D-AP5 (50 µM) and picrotoxin (100 µM) in the ACSF to block NMDA and GABA-A receptors, respectively.
-
-
Application of NBQX:
-
Recording of Blockade: Record the EPSCs in the presence of NBQX. A significant reduction or complete elimination of the inward currents indicates a successful blockade of AMPA receptors.
-
Washout: Switch the perfusion back to the control ACSF (without NBQX) to observe the reversal of the blockade, confirming the specificity of the drug's effect.
Protocol 3: Blocking AMPA Receptor-Mediated Field Potentials in Brain Slices
Materials:
-
Acutely prepared brain slices (e.g., hippocampal or cortical)
-
Submerged or interface recording chamber
-
Stimulating and recording electrodes
-
ACSF (same as Protocol 2)
-
This compound salt stock solution
Procedure:
-
Slice Preparation and Recovery: Prepare 300-400 µm thick brain slices using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF. Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the corresponding postsynaptic area (e.g., stratum radiatum of CA1).
-
Baseline Field Potential Recording:
-
Deliver stimuli at a low frequency (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Record a stable baseline of fEPSPs for 10-20 minutes.
-
-
Application of NBQX:
-
Bath-apply NBQX at a final concentration of 10-20 µM by adding it to the perfusing ACSF.
-
-
Recording of Blockade: Continue to record fEPSPs in the presence of NBQX. The AMPA receptor-mediated component of the fEPSP should be significantly reduced or abolished.
-
Washout: Perfuse the slice with control ACSF to wash out the NBQX and observe the recovery of the fEPSP.
Concluding Remarks
This compound salt is a highly effective and specific tool for the experimental blockade of AMPA receptor-mediated currents. Its water solubility makes it convenient for a variety of electrophysiological and pharmacological studies. The protocols provided here offer a foundation for researchers to investigate the role of AMPA receptors in their specific experimental systems. It is always recommended to perform appropriate controls and concentration-response curves to determine the optimal experimental conditions for each specific application.
References
- 1. The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of AMPA receptor promotes TNF-α release via the ROS-cSrc-NFκB signaling cascade in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Local Infusion of NBQX Disodium Salt in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction
NBQX disodium (B8443419) salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] Due to its water-solubility, it is a suitable compound for in vivo studies involving direct administration into the brain to investigate the roles of AMPA and kainate receptors in various neurological processes. This document provides a detailed protocol for the local infusion of NBQX disodium salt into the brain of rodents, covering solution preparation, stereotaxic surgery, and microinfusion procedures.
Data Presentation
Table 1: Properties of this compound Salt
| Property | Value | Source |
| Molecular Weight | 380.25 g/mol | [1] |
| Purity | >98% | [1] |
| Biological Activity | Competitive AMPA/kainate receptor antagonist | [1] |
| IC50 | 0.15 µM for AMPA receptors, 4.8 µM for kainate receptors | |
| Solubility | Water-soluble | [1] |
Table 2: Recommended Infusion Parameters for this compound Salt
| Parameter | Recommendation | Source/Rationale |
| Concentration | 22 mM | Based on a study infusing into the mouse striatum. |
| Vehicle | 0.9% sterile saline | This compound salt is soluble in aqueous solutions like NaCl 0.9%. |
| Infusion Volume | 0.5 µL per side | A common volume for local infusions in rodents. |
| Infusion Rate | 0.1 - 0.2 µL/min | A slow infusion rate to minimize tissue damage and ensure proper diffusion.[2] |
| Cannula Size (Guide) | 26-gauge (mice), 22-gauge (rats) | Standard sizes for rodent brain cannulation.[3] |
| Injector Size | 33-gauge (mice), 28-gauge (rats) | Sized to fit within the guide cannula.[3] |
| Post-infusion Diffusion Time | 5-10 minutes | To allow the drug to diffuse away from the cannula tip before withdrawal.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Salt Solution
-
Calculate the required mass of this compound salt:
-
For a 22 mM solution, you will need 8.3655 mg of this compound salt (MW: 380.25 g/mol ) per 1 mL of vehicle.
-
Calculation: 0.022 mol/L * 380.25 g/mol = 8.3655 g/L = 8.3655 mg/mL.
-
-
Dissolve in sterile saline:
-
Aseptically weigh the calculated amount of this compound salt.
-
Dissolve it in the desired volume of sterile 0.9% saline.
-
Vortex briefly to ensure complete dissolution.
-
-
Sterilization:
-
Filter the solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.
-
-
Storage:
-
Store the prepared solution at 4°C for short-term use (up to one week). For longer storage, aliquot and store at -20°C.
-
Protocol 2: Stereotaxic Surgery for Guide Cannula Implantation
This protocol is a general guideline and should be adapted based on the specific brain region of interest and institutional animal care and use committee (IACUC) guidelines.
-
Anesthesia and Analgesia:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Administer a pre-operative analgesic as per your approved protocol.
-
-
Animal Preparation:
-
Place the anesthetized animal in a stereotaxic frame.
-
Ensure the head is level.
-
Shave the scalp and sterilize the incision site with an antiseptic solution (e.g., betadine and 70% ethanol).
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Use a cotton swab to clean the skull surface and identify bregma and lambda.
-
Determine the stereotaxic coordinates for the target brain region from a rodent brain atlas.
-
Drill a small burr hole in the skull at the determined coordinates.
-
-
Cannula Implantation:
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
-
Post-Operative Care:
-
Insert a dummy cannula into the guide cannula to keep it patent.[3]
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Allow the animal to recover for at least one week before the infusion experiment.
-
Protocol 3: Local Infusion of this compound Salt
-
Habituation:
-
Handle the animals for several days leading up to the experiment to minimize stress.
-
-
Preparation for Infusion:
-
Gently restrain the animal.
-
Remove the dummy cannula from the guide cannula.
-
-
Infusion:
-
Connect a sterile internal cannula (injector) to a Hamilton syringe via PE tubing.
-
Draw the prepared NBQX solution into the tubing, ensuring there are no air bubbles.
-
Insert the internal cannula into the guide cannula. The injector should extend slightly beyond the tip of the guide cannula to deliver the drug directly into the target tissue.[3]
-
Infuse the NBQX solution at a slow rate (e.g., 0.1-0.2 µL/min) using a microinfusion pump.
-
-
Diffusion and Recovery:
-
Leave the internal cannula in place for an additional 5-10 minutes post-infusion to allow for diffusion of the drug.[2]
-
Slowly withdraw the internal cannula and replace it with the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse effects.
-
Mandatory Visualization
Caption: Signaling pathway of AMPA receptor and its modulation by NBQX.
Caption: Experimental workflow for local brain infusion of NBQX.
References
Application Notes and Protocols for NBQX Disodium Salt in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium (B8443419) salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, with a higher affinity for the AMPA receptor.[1] Its water-soluble nature makes it a convenient tool for in vitro studies, particularly in primary neuronal cultures. These application notes provide detailed protocols for utilizing NBQX disodium salt in primary neuronal culture experiments to investigate neuroprotection, excitotoxicity, and synaptic transmission.
Mechanism of Action
NBQX competitively binds to the glutamate (B1630785) binding site on AMPA and kainate receptors, thereby inhibiting the ion channels from opening in response to glutamate.[2] This blockade prevents the influx of Na+ and Ca2+ ions, which, in excess, can lead to excitotoxicity and neuronal cell death. This makes NBQX a valuable compound for studying the roles of AMPA and kainate receptors in both physiological and pathological conditions.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory constants of NBQX in various neuronal preparations.
Table 1: Inhibitory Concentrations (IC50) of NBQX
| Receptor | Preparation | IC50 (µM) | Reference |
| AMPA | Cultured Mouse Cortical Neurons | ~0.4 | [3] |
| AMPA | Rat Hippocampal Neurons | 0.15 | [1] |
| Kainate | Rat Hippocampal Neurons | 4.8 | [1] |
Table 2: Neuroprotective Effects of NBQX in Primary Neuronal Cultures
| Neuronal Culture Type | Excitotoxic Agent (Concentration) | NBQX Concentration (µM) | Outcome | Reference |
| Mature Cerebellar Granule Neurons | Glutamate (500 µM) | 100 | Partial rescue of cell death (90±9% of control) | [4] |
| Mature Cerebellar Granule Neurons | Kainate (100 µM) | 50 | Complete rescue of cell death (100±7% of control) | [4] |
| Organotypic Hippocampal Slices | AMPA (2 µM) | 0.3 (long-term treatment) | Increased susceptibility to AMPA toxicity | [5] |
Experimental Protocols
Protocol 1: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol details the steps to assess the neuroprotective effects of this compound salt against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (E17-18 rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound salt stock solution (10 mM in sterile water)
-
L-glutamic acid stock solution (100 mM in sterile water)
-
Hoechst 33342 or Propidium Iodide
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Primary Neuron Culture:
-
Isolate primary cortical neurons from E17-18 rat or mouse embryos using established protocols.
-
Plate dissociated neurons on Poly-D-lysine coated 24- or 48-well plates at a density of 1-2 x 10^5 cells/cm².
-
Culture neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a 5% CO2 incubator for 7-10 days to allow for maturation.
-
-
NBQX Pre-treatment:
-
Prepare working solutions of this compound salt in culture medium at desired final concentrations (e.g., 10, 50, 100 µM).
-
Remove half of the culture medium from each well and replace it with fresh medium containing the appropriate concentration of NBQX.
-
Incubate the cultures for 1-2 hours at 37°C.
-
-
Glutamate-Induced Excitotoxicity:
-
Prepare a working solution of L-glutamic acid in culture medium. A final concentration of 50-100 µM is typically used to induce excitotoxicity.
-
Add the glutamate solution directly to the wells containing NBQX.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washout and Recovery:
-
Gently aspirate the medium containing glutamate and NBQX.
-
Wash the cells twice with pre-warmed PBS.
-
Replace with fresh, pre-warmed culture medium.
-
Return the plates to the incubator for 24 hours.
-
-
Assessment of Neuronal Viability:
-
Stain the cells with a viability dye such as Hoechst 33342 (to visualize condensed, pyknotic nuclei of dead cells) or Propidium Iodide (which only enters dead cells).
-
Alternatively, perform an MTT or LDH assay according to the manufacturer's instructions.
-
Capture images using a fluorescence microscope and quantify the percentage of viable neurons in at least three different fields per well.
-
Protocol 2: Electrophysiological Recording of AMPA Receptor-Mediated Currents
This protocol outlines the use of this compound salt to isolate and verify AMPA receptor-mediated postsynaptic currents in primary hippocampal neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary hippocampal neurons cultured on glass coverslips for 12-16 days.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution for patch pipette containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, pH adjusted to 7.2 with KOH.
-
This compound salt stock solution (10 mM in aCSF).
-
Picrotoxin (B1677862) (100 µM) and D-AP5 (50 µM) to block GABAA and NMDA receptors, respectively.
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Preparation:
-
Transfer a coverslip with cultured hippocampal neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with aCSF (containing picrotoxin and D-AP5) at a rate of 1-2 ml/min.
-
-
Whole-Cell Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Obtain a giga-ohm seal on a neuron and establish a whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Recording of Spontaneous or Evoked EPSCs:
-
Record spontaneous excitatory postsynaptic currents (sEPSCs) for a stable baseline period of 3-5 minutes.
-
Alternatively, place a stimulating electrode near the recorded neuron to evoke EPSCs.
-
-
Application of NBQX:
-
Switch the perfusion to aCSF containing 10 µM NBQX (along with picrotoxin and D-AP5).
-
Continue recording for 5-10 minutes to allow for complete blockade of AMPA receptor-mediated currents.
-
-
Data Analysis:
-
Analyze the frequency and amplitude of EPSCs before and after the application of NBQX using appropriate software.
-
A significant reduction or complete elimination of the fast-component of the EPSCs confirms their mediation by AMPA receptors.
-
Concluding Remarks
This compound salt is an indispensable pharmacological tool for elucidating the roles of AMPA and kainate receptors in primary neuronal cultures. The protocols provided herein offer a framework for investigating its neuroprotective properties and for functionally isolating AMPA receptor-mediated synaptic events. Researchers should optimize concentrations and incubation times based on their specific primary neuronal culture system and experimental goals.
References
- 1. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of AMPA receptor activation on survival and neurite integrity during neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic exposure of kainate and NBQX changes AMPA toxicity in hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Potential Role of NBQX Disodium Salt in AAV-Mediated Gene Expression for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adeno-associated virus (AAV) has emerged as a leading vector for gene therapy, particularly for neurological diseases, due to its favorable safety profile and ability to transduce non-dividing cells like neurons for long-term gene expression.[1][2][3] The success of AAV-mediated therapies hinges on efficient and specific transgene expression in target cells. In the context of the central nervous system (CNS), neuronal activity and health are critical factors that can influence the outcomes of gene therapy. Therefore, pharmacological agents that modulate neuronal function are of interest for their potential to enhance the therapeutic efficacy of AAV vectors.
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium (B8443419) salt is a potent and selective competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which are major mediators of excitatory neurotransmission in the CNS.[4][5] By blocking these receptors, NBQX can reduce glutamate-mediated excitotoxicity, a common pathological mechanism in many neurological disorders. These neuroprotective properties make NBQX a valuable tool in neuroscience research and a potential candidate for adjunctive use in AAV-based gene therapies for the CNS.[6][7]
These application notes provide an overview of the potential applications of NBQX disodium salt in the context of AAV-mediated gene expression studies. While direct studies on the combined use of NBQX and AAV are limited, this document outlines hypothetical applications and provides foundational experimental protocols based on the known pharmacology of NBQX.
Potential Applications of NBQX in AAV Gene Therapy Studies
-
Neuroprotection of Transduced Neurons: In many neurodegenerative disease models, excessive glutamate (B1630785) receptor activation leads to neuronal damage and death.[7] Co-administration of NBQX with an AAV vector could protect target neurons from excitotoxicity, thereby preserving the cellular machinery necessary for robust and sustained transgene expression.
-
Modulation of Neuronal Activity to Enhance Transduction: The physiological state of a neuron, including its level of synaptic activity, may influence AAV transduction efficiency. By selectively dampening excitatory signaling, NBQX could potentially create a more favorable intracellular environment for AAV vector uptake, trafficking, and uncoating.
-
Investigation of Synaptic Plasticity and Gene Expression: For AAV vectors designed to deliver genes that modulate synaptic function, NBQX can be used as a tool to dissect the role of AMPA/kainate receptor-mediated signaling in the observed therapeutic effects.
Quantitative Data on NBQX Effects
The following tables summarize quantitative data from studies investigating the effects of NBQX in various experimental models. This data can serve as a reference for dose selection and expected outcomes in future studies.
Table 1: In Vivo Effects of NBQX on Seizure Activity and Neuronal Viability
| Parameter | Animal Model | Ischemia Duration | NBQX Dosage | Outcome | Reference |
| Hilar SS Neuron Loss | Rat | 8 min | 3 x 30 mg/kg | Prevention of neuron loss | [7] |
| Hilar SS Neuron Loss | Rat | 10 and 12 min | 3 x 30 mg/kg | No significant effect | [7] |
| CA1 Pyramidal Cell Loss | Rat | 8, 10, and 12 min | 3 x 30 mg/kg | Significant reduction in cell loss | [7] |
| Seizure Frequency | TMEV-infected Mice | N/A | Not Specified | Significantly higher number of mice experiencing seizures | [4][5] |
| Mortality Rate | TMEV-infected Mice | N/A | Not Specified | Significantly higher mortality rate | [4][5] |
Note: The pro-convulsant effects of NBQX in the TMEV-induced seizure model highlight the context-dependent nature of its pharmacological effects.[4][5]
Table 2: In Vitro Electrophysiological Effects of NBQX
| Preparation | Neuron Type | NBQX Concentration | Effect on Excitatory Postsynaptic Currents (EPSCs) | Reference |
| Mouse Prelimbic Cortex Brain Slice | Layer V Neurons | 1 µM | Reduction in spontaneous and evoked EPSCs | [6] |
| Mouse Prelimbic Cortex Brain Slice | Layer V Neurons | 10 µM | Complete blockade of AMPA receptor-mediated EPSCs | [6] |
Signaling Pathways and Experimental Workflows
Glutamate Signaling and NBQX Mechanism of Action
Caption: Glutamate signaling at an excitatory synapse and the inhibitory action of NBQX.
Hypothetical Experimental Workflow for Investigating NBQX Effects on AAV Transduction
Caption: A potential experimental workflow for studying the effects of NBQX on AAV-mediated gene expression.
Experimental Protocols
Protocol 1: In Vitro AAV Transduction of Primary Neuronal Cultures with NBQX Treatment
Objective: To determine the effect of NBQX on AAV transduction efficiency and neuronal viability in vitro.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
AAV vector with a reporter gene (e.g., AAV-CMV-EGFP)
-
This compound salt (water-soluble)
-
Neurobasal medium and B27 supplement
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
-
Fluorescence microscope or plate reader
-
Reagents for DNA extraction and qPCR
-
Cell viability assay kit (e.g., MTT or LDH assay)
Procedure:
-
Plate primary neurons in multi-well plates at a suitable density and culture for at least 7 days to allow for maturation.
-
Prepare a stock solution of this compound salt in sterile water. Further dilute in culture medium to final working concentrations (e.g., 1 µM, 10 µM, 50 µM). A vehicle control (culture medium with water) should also be prepared.
-
Dilute the AAV vector stock in culture medium to the desired multiplicity of infection (MOI).
-
Aspirate the old medium from the neuronal cultures and replace it with medium containing the appropriate concentration of NBQX or vehicle. Incubate for 1-2 hours.
-
Add the diluted AAV vector to each well.
-
Incubate the cultures for the desired duration (e.g., 72 hours to 1 week).
-
Analysis:
-
Gene Expression: Quantify EGFP expression using fluorescence microscopy (counting positive cells) or a plate reader (measuring total fluorescence).
-
Transduction Efficiency: Harvest cells, extract genomic DNA, and perform qPCR to determine the vector genome copy number per cell.
-
Neuronal Viability: Perform a cell viability assay according to the manufacturer's instructions to assess any neurotoxic or neuroprotective effects of the treatment.
-
Protocol 2: In Vivo AAV Delivery and NBQX Administration in a Rodent Model
Objective: To evaluate the effect of NBQX on in vivo AAV-mediated gene expression and therapeutic outcomes in a rodent model of a neurological disorder.
Materials:
-
Appropriate rodent model (e.g., a transgenic model of neurodegeneration or a chemically-induced lesion model)
-
AAV vector expressing a therapeutic gene or a reporter gene
-
This compound salt
-
Sterile saline
-
Stereotactic surgery setup
-
Anesthesia and analgesics
-
Perfusion solutions (saline and paraformaldehyde)
-
Histology and immunohistochemistry reagents
Procedure:
-
Anesthetize the animal and secure it in a stereotactic frame.
-
Perform a craniotomy over the target brain region.
-
Inject the AAV vector into the target region using a microinjection pump.
-
Suture the incision and allow the animal to recover with appropriate post-operative care.
-
Prepare NBQX solution in sterile saline.
-
Administer NBQX via intraperitoneal (i.p.) injection at the desired dose (e.g., 30 mg/kg) and schedule. A common paradigm is to administer the drug shortly before or after AAV injection and continue for a set period. A control group should receive saline injections.
-
At a predetermined time point post-injection (e.g., 4 weeks), perform behavioral tests relevant to the disease model.
-
Analysis:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Harvest the brains and prepare sections for histological analysis.
-
Perform immunohistochemistry to visualize the expression of the transgene product in the target region.
-
Use neuronal markers (e.g., NeuN) and cell death markers (e.g., Fluoro-Jade) to assess neuronal viability and neuroprotection.
-
Quantify the number of transduced cells and the intensity of transgene expression in different treatment groups.
-
Conclusion
This compound salt is a well-characterized AMPA/kainate receptor antagonist with demonstrated effects on neuronal excitability and survival.[4][6][7] While its direct impact on AAV-mediated gene expression has not been extensively studied, its neuroprotective properties present a compelling rationale for its investigation as an adjunctive treatment in AAV-based gene therapies for neurological disorders. The protocols and data presented here provide a foundation for researchers to explore the potential synergies between modulating glutamatergic signaling with NBQX and delivering therapeutic genes with AAV vectors. Such studies could pave the way for novel combination therapies that improve the safety and efficacy of gene therapy for the CNS.
References
- 1. AAV-Mediated Gene Therapy for Research and Therapeutic Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Issues in AAV-Mediated In Vivo Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing and optimizing AAV-mediated gene therapy for neurodegenerative diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 7. Effects of the AMPA-receptor antagonist, NBQX, on neuron loss in dentate hilus of the hippocampal formation after 8, 10, or 12 min of cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with NBQX Disodium Salt to Measure AMPA Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic transmembrane receptors for glutamate (B1630785) that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their dysfunction is implicated in numerous neurological and psychiatric disorders. AMPA receptors are tetrameric structures composed of different subunits (GluA1-4). The subunit composition determines the receptor's physiological and pharmacological properties, including its permeability to calcium. Receptors lacking the GluA2 subunit are permeable to calcium, and their over-activation can lead to excitotoxicity.[1][2] Calcium imaging assays provide a powerful tool to study the activity of AMPA receptors by measuring changes in intracellular calcium concentration ([Ca2+]i) following receptor activation. NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium (B8443419) salt is a potent, selective, and competitive antagonist of AMPA and kainate receptors, making it an invaluable tool for isolating and studying AMPA receptor-specific signaling.[3][4] This document provides detailed application notes and protocols for utilizing calcium imaging assays with NBQX disodium salt to measure AMPA receptor activity.
Principle of the Assay
This assay is based on the principle that activation of calcium-permeable AMPA receptors leads to an influx of extracellular calcium, resulting in a transient increase in intracellular calcium concentration. This change in [Ca2+]i can be detected using fluorescent calcium indicators. These indicators are molecules that exhibit an increase in fluorescence intensity upon binding to calcium. By loading cells with a calcium indicator dye, the activity of AMPA receptors can be monitored by measuring the changes in fluorescence over time.
This compound salt is used to confirm that the observed calcium influx is mediated by AMPA receptors. As a competitive antagonist, NBQX binds to the glutamate binding site on the AMPA receptor, preventing its activation by agonists like glutamate or AMPA.[3][4][5] A reduction or complete blockade of the agonist-induced calcium signal in the presence of NBQX confirms the involvement of AMPA receptors. The water-soluble nature of this compound salt makes it particularly suitable for use in aqueous solutions for in vitro experiments.
Data Presentation
Table 1: Properties of this compound Salt
| Property | Value | Reference |
| Molecular Weight | 380.24 g/mol | |
| Formula | C12H6N4O6SNa2 | |
| Solubility | Soluble to 50 mM in water | |
| Storage | Store at -20°C | |
| Purity | ≥98% | |
| IC50 (AMPA Receptor) | 0.15 µM | [3][4] |
| IC50 (Kainate Receptor) | 4.8 µM | [3][4] |
Table 2: Typical Experimental Concentrations
| Reagent | Typical Working Concentration | Notes |
| AMPA (Agonist) | 1-100 µM | The optimal concentration should be determined empirically to elicit a robust but not saturating response. |
| This compound Salt | 1-30 µM | A concentration of 10 µM is commonly used for complete blockade of AMPA receptors.[5][6][7] |
| Fura-2 AM (Calcium Indicator) | 1-5 µM | Loading conditions (time and temperature) may need optimization depending on the cell type.[6][8][9] |
| Other Blockers (e.g., AP5 for NMDA receptors) | Varies | To isolate AMPA receptor-specific signals, it may be necessary to block other glutamate receptors. |
Experimental Protocols
This protocol describes a general procedure for a calcium imaging assay using a fluorescent plate reader or a fluorescence microscope.
Materials and Reagents
-
Cells expressing AMPA receptors (e.g., primary cortical neurons, hippocampal neurons, or a suitable cell line)
-
Cell culture medium
-
This compound salt
-
AMPA (or other suitable agonist)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black-walled, clear-bottom plates (for plate reader assays) or glass-bottom dishes (for microscopy)
Protocol 1: Calcium Imaging Assay using a Fluorescence Plate Reader
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture the cells under standard conditions.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator. For example, for Fluo-4 AM, prepare a 2 µM solution in HBSS. To aid in dye solubilization, first, dissolve Fluo-4 AM in DMSO to make a stock solution, and then dilute it in HBSS containing 0.02% Pluronic F-127.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound salt and AMPA in water or HBSS.
-
Prepare working solutions of the compounds at the desired concentrations in HBSS. For a dose-response experiment, prepare a serial dilution of NBQX.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well for 1-2 minutes.
-
For antagonist mode: Inject the NBQX working solutions into the appropriate wells and incubate for 10-20 minutes. Then, inject the AMPA solution to stimulate the cells.
-
For agonist mode (control): Inject HBSS (vehicle) instead of NBQX, followed by the injection of AMPA.
-
Record the fluorescence signal continuously for several minutes after agonist addition to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F0) or a change in fluorescence (ΔF/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
Determine the peak response for each well.
-
For NBQX dose-response curves, plot the peak response as a function of NBQX concentration and fit the data to a suitable sigmoidal dose-response model to calculate the IC50 value.
-
Protocol 2: Calcium Imaging using Fluorescence Microscopy
This protocol is suitable for observing responses in individual cells.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Follow the same dye loading procedure as described in Protocol 1.
-
Microscopy Setup:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.
-
Perfuse the cells with HBSS.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images for 1-2 minutes.
-
Apply the AMPA solution to the cells via the perfusion system.
-
Record a time-lapse series of images to capture the change in fluorescence in individual cells.
-
To test the effect of NBQX, pre-incubate the cells with NBQX for 10-20 minutes before applying AMPA in the continued presence of NBQX.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Calculate the change in fluorescence (ΔF/F0) for each cell over time.
-
Compare the amplitude and kinetics of the calcium transients in the presence and absence of NBQX.
-
Visualizations
AMPA Receptor Signaling Pathway
Caption: AMPA receptor signaling and antagonism by NBQX.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for a calcium imaging assay with NBQX.
Logical Relationship of Assay Components
Caption: Logical flow of the AMPA receptor calcium assay.
References
- 1. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 2. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 3. rndsystems.com [rndsystems.com]
- 4. bio-techne.com [bio-techne.com]
- 5. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 6. AMPA Receptors Are Involved in Store-Operated Calcium Entry and Interact with STIM Proteins in Rat Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical labelling for visualizing native AMPA receptors in live neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NBQX disodium salt solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of NBQX disodium (B8443419) salt in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway information to ensure successful experimental outcomes.
Solubility and Formulation Data
Quantitative data from various suppliers has been compiled to provide a clear comparison of the solubility of NBQX and its disodium salt in different solvents.
| Compound | Solvent | Maximum Concentration |
| NBQX Disodium Salt | Water | 50 mM to 100 mM[1][2] |
| This compound Salt | Water | >10 mg/mL[3] |
| This compound Salt | 0.9% Saline | 22 mM (used for in vivo infusion)[2] |
| This compound Salt Hydrate (B1144303) | Water | >10 mg/mL[3] |
| NBQX (free acid) | DMSO | 100 mM |
| NBQX (free acid) | Water | Insoluble[3] |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound salt in water, even though it is reported to be water-soluble. What could be the issue?
A1: Several factors can affect the dissolution of this compound salt:
-
Purity and Hydration: The exact molecular weight of your this compound salt may vary between batches due to different levels of hydration.[2] It is crucial to use the batch-specific molecular weight for accurate concentration calculations.
-
Temperature: Solubility can be temperature-dependent. Gentle warming of the solution can aid dissolution.
-
pH of the Solution: The pH of your aqueous solution can influence the solubility of the salt. Ensure your water is purified and has a neutral pH.
-
Sonication: Using a sonicator can help to break up any clumps of powder and facilitate dissolution.
Q2: My this compound salt solution was clear upon preparation, but now I see precipitation. Why is this happening and what can I do?
A2: Precipitation upon storage can be due to several reasons:
-
Storage Temperature: Storing aqueous solutions at low temperatures (e.g., 4°C or -20°C) can decrease the solubility of the salt, leading to precipitation.
-
Solution Stability: While solutions can be stored at -20°C for up to a month, it is recommended to prepare fresh solutions on the day of the experiment if possible.[4]
-
Re-dissolving Precipitate: If you observe a precipitate, allow the solution to equilibrate to room temperature.[4] Gentle warming and vortexing or sonication can help to redissolve the compound. Always ensure the solution is clear and precipitate-free before use.
Q3: Can I dissolve this compound salt directly in my cell culture medium or phosphate-buffered saline (PBS)?
A3: While this compound salt is soluble in aqueous solutions, the complex composition of cell culture media and buffers like PBS (containing various salts) can sometimes affect its solubility. It is best practice to first prepare a concentrated stock solution in purified water and then dilute it to the final working concentration in your desired medium or buffer. This minimizes the risk of precipitation.
Q4: What is the recommended storage condition for the powdered this compound salt and its aqueous solutions?
A4:
-
Powder: Store the solid this compound salt at -20°C, desiccated.[3]
-
Aqueous Solutions: If storage is necessary, aliquot your stock solution and store it at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles. For in vivo experiments, it is highly recommended to use freshly prepared solutions.
Troubleshooting Guide
If you encounter solubility issues, follow this troubleshooting workflow:
References
How to prevent NBQX disodium salt precipitation in media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of NBQX disodium (B8443419) salt in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is NBQX disodium salt and why is it used in research?
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a selective and competitive antagonist of AMPA and kainate receptors.[1] It is a more water-soluble form of NBQX, making it suitable for use in aqueous solutions for in vitro and in vivo experiments.[1][2][3][4] Researchers use NBQX to study the roles of AMPA and kainate receptors in various physiological and pathological processes, including neurotransmission, neurotoxicity, and epilepsy.[5][6]
Q2: I've observed precipitation after adding this compound salt to my cell culture medium. What are the common causes?
Precipitation of this compound salt in cell culture media can be attributed to several factors:
-
Improper Dissolution: The compound may not have been fully dissolved in the initial stock solution.
-
Solvent Choice: While water-soluble, the choice of solvent for the stock solution can impact its stability upon dilution into complex media.
-
High Concentration: The final concentration in the media might exceed its solubility limit under specific media conditions.
-
Interaction with Media Components: Divalent cations (e.g., Ca²⁺, Mg²⁺) or phosphate (B84403) ions in the media could potentially form less soluble salts with NBQX.
-
pH of the Final Solution: The pH of the cell culture medium could influence the protonation state and solubility of the compound.
-
Temperature: Preparing or storing solutions at incorrect temperatures can affect solubility.
Q3: What is the recommended solvent for preparing this compound salt stock solutions?
For this compound salt, the recommended solvent is high-purity water or physiological saline (0.9% NaCl).[3] It is soluble in water up to 50-100 mM.[2] While the non-salt form of NBQX is often dissolved in DMSO, this is generally not necessary for the disodium salt. If DMSO must be used, it is critical to keep the final concentration in the cell culture medium below 0.1% to avoid solvent-induced toxicity.
Q4: Can I dissolve this compound salt directly in my cell culture medium?
It is not recommended to dissolve this compound salt directly in the cell culture medium. The complex composition of the medium can interfere with the dissolution process and increase the risk of precipitation. The best practice is to prepare a concentrated stock solution in water or saline and then dilute it to the final working concentration in the medium.
Q5: How should I store my this compound salt stock solution?
Stock solutions should be aliquoted and stored at -20°C to maintain stability and prevent repeated freeze-thaw cycles.[7] Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of any precipitate.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with this compound salt precipitation in your experiments.
Issue: Precipitate forms immediately upon adding this compound salt stock solution to the cell culture medium.
This is a common issue that can often be resolved by optimizing the solution preparation and addition steps.
Troubleshooting Workflow
References
- 1. This compound salt [bio-gems.com]
- 2. NBQX - Wikipedia [en.wikipedia.org]
- 3. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. This compound salt, AMPA / kainate antagonist (CAS 479347-86-9) | Abcam [abcam.com]
- 5. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic exposure of kainate and NBQX changes AMPA toxicity in hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Navigating NBQX Disodium Salt Concentrations: A Guide to Avoiding Cytotoxicity in Research
Technical Support & Troubleshooting Guide
For researchers, scientists, and drug development professionals utilizing NBQX disodium (B8443419) salt, optimizing its concentration is critical to achieving desired AMPA/kainate receptor antagonism without inducing cellular toxicity. This technical support center provides a comprehensive guide, including frequently asked questions and troubleshooting advice, to ensure the successful application of NBQX disodium salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound salt?
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt is a selective and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. By blocking these ionotropic glutamate (B1630785) receptors, it inhibits excitatory neurotransmission in the central nervous system. The disodium salt form offers enhanced water solubility compared to NBQX base.
Q2: At what concentrations does this compound salt typically become cytotoxic?
The cytotoxic effects of NBQX are cell-type dependent and concentration-dependent. While effective concentrations for AMPA receptor antagonism are often in the low micromolar range (e.g., 1-10 µM), cytotoxic effects are generally observed at higher concentrations, often in the higher micromolar to millimolar range. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: What are the signs of cytotoxicity to watch for in my cell cultures?
Common indicators of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), increased membrane permeability (detectable by assays like LDH release), and activation of apoptotic pathways (e.g., caspase activation).
Q4: How should I prepare and store this compound salt solutions to maintain stability and avoid precipitation?
This compound salt is soluble in water. For in vitro experiments, it is recommended to prepare a concentrated stock solution in sterile, purified water or a buffer such as PBS. If using the less soluble NBQX base, a stock solution in dimethyl sulfoxide (B87167) (DMSO) is common. When using a DMSO stock, ensure the final concentration in the cell culture medium is low (typically <0.1%) to prevent solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations. | Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to NBQX. | Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity in your specific cell line. Start with a wide range of concentrations to identify a non-toxic working range. |
| Contamination: The NBQX stock solution or cell culture may be contaminated. | Ensure the use of high-purity this compound salt from a reputable supplier. Filter-sterilize the stock solution before use. Regularly check cell cultures for signs of contamination. | |
| Synergistic Effects: Other components in the cell culture medium may interact with NBQX to enhance toxicity. | Review the composition of your culture medium. If possible, test NBQX in a simpler, defined medium to identify potential interactions. | |
| Precipitation of NBQX in the cell culture medium. | Limited Solubility: While the disodium salt is water-soluble, high concentrations in complex media can still lead to precipitation. | Prepare a fresh stock solution and ensure it is fully dissolved before diluting into the culture medium. Consider using a slightly lower final concentration if precipitation persists. For NBQX base, ensure the final DMSO concentration is minimal. |
| Inconsistent or unexpected experimental results. | Inaccurate Concentration: The actual concentration of NBQX in the experiment may be different from the intended concentration due to pipetting errors or degradation. | Calibrate pipettes regularly. Prepare fresh dilutions for each experiment from a reliable stock solution. |
| Off-Target Effects: At high concentrations, NBQX may have off-target effects that contribute to the observed outcome. | Use the lowest effective concentration of NBQX as determined by your dose-response studies. Consider using a structurally different AMPA/kainate antagonist as a control to confirm that the observed effects are due to the intended receptor blockade. |
Quantitative Data on NBQX Cytotoxicity
Determining the precise cytotoxic concentration of this compound salt requires empirical testing for each specific cell line and assay condition. The following table provides a general overview of concentrations used for receptor antagonism versus those where cytotoxicity might become a concern.
| Parameter | Concentration Range | Notes |
| Effective Concentration (AMPA/Kainate Receptor Antagonism) | 1 - 20 µM | This range is commonly used for in vitro studies to achieve effective receptor blockade with minimal cytotoxicity in many cell types.[1] |
| Potential Cytotoxic Concentration | > 50 µM | Cytotoxicity is more likely to be observed at concentrations exceeding 50 µM, though this can vary significantly between cell lines. |
| IC50 for Receptor Antagonism | ~0.15 µM (AMPA), ~4.8 µM (Kainate) | These values represent the concentration required to inhibit 50% of the receptor activity and are significantly lower than cytotoxic concentrations.[2][3][4] |
Note: The data presented are for guidance only. It is imperative to perform a dose-response analysis for your specific experimental setup.
Experimental Protocols
Protocol: Determining NBQX Cytotoxicity using an MTT Assay
This protocol outlines the steps to assess the effect of this compound salt on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound salt
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
NBQX Treatment: Prepare a series of dilutions of this compound salt in complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of NBQX. Include a vehicle control (medium with no NBQX) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each NBQX concentration relative to the vehicle control. Plot the percentage of viability against the log of the NBQX concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
Protocol: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound salt
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired experimental duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each NBQX concentration using the formula provided in the kit's manual, which typically normalizes the results to the spontaneous and maximum LDH release controls.
Visualizing Experimental Logic and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key concepts and workflows.
Caption: Mechanism of NBQX as an AMPA/Kainate receptor antagonist.
Caption: Experimental workflow for determining NBQX cytotoxicity.
Caption: Logical troubleshooting flow for unexpected cytotoxicity.
References
Navigating the Nuances of NBQX Disodium Salt in Solution: A Technical Support Guide
For researchers and drug development professionals utilizing the AMPA/kainate receptor antagonist NBQX disodium (B8443419) salt, ensuring its stability and proper handling in solution is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive technical support center, complete with troubleshooting advice and frequently asked questions, to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for NBQX disodium salt?
A1: this compound salt is readily soluble in water. For most in vitro and in vivo applications, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent. Some suppliers indicate solubility up to 50 mg/mL in water.[1] While NBQX (the free acid form) requires DMSO for solubilization, the disodium salt's aqueous solubility makes it a more convenient choice for many experimental paradigms.[2]
Q2: What are the recommended storage conditions for this compound salt solutions?
A2: For long-term stability, it is crucial to store this compound salt solutions appropriately. The general consensus from suppliers is to store aqueous solutions at -20°C for up to one month.[1][3][4] For longer-term storage, some sources suggest storing solutions at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: Can I store this compound salt solutions at 4°C?
A3: While short-term storage of the solid compound at +4°C is sometimes mentioned, it is generally not recommended to store aqueous solutions of this compound salt at 4°C for extended periods. For optimal stability and to minimize the risk of microbial growth, freezing the solution is the preferred method.
Q4: I see precipitation in my this compound salt solution after thawing. What should I do?
A4: Precipitation upon thawing can occur, especially with concentrated stock solutions. Before use, it is essential to allow the solution to equilibrate to room temperature completely.[3][4] If precipitate is visible, gently vortex or sonicate the vial to ensure the compound is fully redissolved. Visually inspect the solution to confirm it is clear before adding it to your experimental system.
Q5: Should I filter-sterilize my this compound salt solution?
A5: For cell culture experiments or in vivo studies where sterility is critical, it is good practice to filter-sterilize the this compound salt solution after preparation. Use a 0.22 µm syringe filter that is compatible with aqueous solutions. One supplier specifically recommends this step if you choose water as the stock solution solvent.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Variability in experimental results | Degradation of NBQX solution due to improper storage. | - Prepare fresh solutions for each experiment if possible.[4]- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2]- Confirm storage temperature is consistently maintained at -20°C or -80°C. |
| Reduced antagonist activity | Incorrect solution concentration or degradation. | - Verify the initial weighing and calculation of the stock solution.- Check for any visible precipitation before use.[3][4]- Consider preparing a fresh stock solution from solid this compound salt. |
| Precipitation in the final experimental buffer | The buffer composition or pH may affect the solubility of NBQX at the final concentration. | - Ensure the final concentration of NBQX in your experimental buffer does not exceed its solubility limit in that specific medium.- Test the solubility of NBQX in a small volume of your final buffer before preparing the full volume. |
| Contamination in cell culture experiments | Introduction of microbes during solution preparation. | - Prepare the solution in a sterile environment (e.g., a laminar flow hood).- Use sterile water and equipment.- Filter-sterilize the final solution using a 0.22 µm filter.[1] |
Experimental Protocols
Protocol for Preparation and Storage of a 10 mM this compound Salt Stock Solution
Materials:
-
This compound salt (solid)
-
Sterile, purified water (e.g., cell culture grade, Milli-Q)
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
-
Sterile syringes (optional)
Procedure:
-
Calculation: Determine the required mass of this compound salt for your desired volume and concentration. For a 10 mM solution (MW: 380.24 g/mol ), you will need 3.8024 mg per 1 mL of water.
-
Weighing: Accurately weigh the calculated amount of this compound salt powder in a sterile microcentrifuge tube or a suitable weighing boat.
-
Dissolving: Add the appropriate volume of sterile water to the tube containing the this compound salt.
-
Mixing: Vortex the solution until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Sterilization (Optional): If required for your application, draw the solution into a sterile syringe, attach a sterile 0.22 µm filter, and dispense the filtered solution into a new sterile tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid partial thawing of the remaining stock.
-
Storage: Clearly label the aliquots with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2][3]
Visual Guides
References
Off-target effects of NBQX disodium salt at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of NBQX disodium (B8443419) salt, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
Q1: My experimental results are inconsistent when using high concentrations of NBQX. What could be the cause?
A1: While NBQX is a highly selective AMPA/kainate receptor antagonist at standard working concentrations, high concentrations can lead to unexpected effects. Here are some potential reasons for inconsistency:
-
Paradoxical Proconvulsant Effects: In some specific experimental models, such as the Theiler's murine encephalomyelitis virus (TMEV)-induced seizure model, high doses of NBQX have been observed to paradoxically increase seizure frequency and mortality.[1][2] This is contrary to its well-documented anticonvulsant properties in other models.[3] The mechanism for this is not fully understood but appears to be model-dependent.
-
Non-Specific Binding: Although specific off-target binding sites for NBQX have not been extensively characterized in publicly available literature, it is a general pharmacological principle that very high concentrations of a compound can lead to non-specific interactions with other proteins.
-
Solubility and Aggregation: While the disodium salt of NBQX is highly water-soluble, preparing very high concentrations should be done with care to ensure complete dissolution. Compound aggregation at high concentrations can lead to inconsistent results.
-
Long-term Application Effects: Chronic exposure to even low concentrations of NBQX (e.g., 0.3 µM) has been shown in organotypic hippocampal slice cultures to increase the susceptibility of neurons to AMPA-induced toxicity.[4] This suggests that long-term treatment protocols may lead to adaptive changes in the experimental system.
Q2: What are the known on-target and off-target binding affinities for NBQX?
A2: NBQX is a potent and selective competitive antagonist of AMPA and kainate receptors. It has a significantly lower affinity for NMDA receptors. The table below summarizes the known IC50 values for its primary targets. To date, there is a lack of comprehensive public data from broad off-target screening panels for NBQX.
| Target Receptor | IC50 Value (µM) | Notes |
| AMPA Receptor | 0.15 - 0.4 | Highly potent competitive antagonist.[5] |
| Kainate Receptor | 4.8 | Approximately 30-fold lower affinity than for AMPA receptors. |
| NMDA Receptor | > 60 | Weakly effective at high concentrations, indicating high selectivity.[5] |
Q3: At what concentration should I be concerned about off-target effects?
A3: Off-target effects are concentration-dependent. While a definitive threshold is not established, here are some guidelines:
-
Standard Working Concentrations: For complete blockade of AMPA receptors in vitro, 10 µM is commonly used.[6] At this concentration, off-target effects are generally not a significant concern.
-
High Concentrations: Concentrations significantly above 10 µM, and particularly in the high micromolar to millimolar range, increase the likelihood of non-specific or uncharacterized off-target effects. In vivo, doses as high as 40 mg/kg (i.p.) have been used and shown to be effective as an anticonvulsant without affecting baseline synaptic transmission in some models.[7] However, paradoxical effects have been observed in other models with high systemic doses.[1][2]
Q4: How can I test for potential off-target effects of NBQX in my experimental system?
A4: If you suspect off-target effects, consider the following control experiments:
-
Dose-Response Curve: Perform a full dose-response curve for the observed effect. If the effect does not follow a typical pharmacological dose-response or has a very shallow curve, it may suggest multiple or non-specific targets.
-
Use a Structurally Different AMPA/Kainate Antagonist: Compare the effects of NBQX with another selective AMPA/kainate antagonist from a different chemical class (e.g., a non-competitive antagonist like perampanel). If the unexpected effect is specific to NBQX, it points towards a potential off-target interaction.
-
Control for Non-Specific Effects: In cellular assays, include a control with a structurally similar but inactive compound, if available. Also, assess general cell health and viability at high NBQX concentrations using assays like MTT or LDH release to rule out general cytotoxicity.
Experimental Protocols
Protocol: Hypothetical Off-Target Binding Profile Assessment using a Competitive Radioligand Binding Assay
This protocol describes a general method for assessing the off-target binding of NBQX against a panel of G-protein coupled receptors (GPCRs) and ion channels. This is a representative protocol and not from a specific study on NBQX off-target screening.
Objective: To determine the binding affinity (Ki) of NBQX disodium salt for a panel of off-target receptors.
Materials:
-
This compound salt
-
Membrane preparations containing the receptors of interest
-
Specific radioligands for each receptor target
-
Assay buffer (specific to each receptor, e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound salt in the appropriate solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations for the competition assay (e.g., from 1 nM to 100 µM).
-
Assay Setup:
-
In each well of a 96-well filter plate, add the assay buffer.
-
Add a fixed concentration of the specific radioligand (typically at its Kd value).
-
Add the membrane preparation containing the target receptor.
-
Add varying concentrations of this compound salt.
-
Include control wells for total binding (no NBQX) and non-specific binding (with a high concentration of a known unlabeled ligand for the target receptor).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the NBQX concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Canonical signaling pathway of AMPA/Kainate receptors and the antagonistic action of NBQX.
Caption: Troubleshooting workflow for unexpected results with high concentrations of NBQX.
Caption: Conceptual diagram of a competitive radioligand binding assay to test for off-target interactions.
References
- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic exposure of kainate and NBQX changes AMPA toxicity in hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 7. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in NBQX disodium salt experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in experiments utilizing NBQX disodium (B8443419) salt. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing variable antagonist effects of NBQX disodium salt between experiments. What are the potential causes?
A1: Inconsistent antagonist effects can stem from several factors related to solution preparation, storage, and experimental conditions. Key areas to investigate include:
-
Solution Integrity: this compound salt solutions, especially in aqueous buffers, can degrade over time. It is highly recommended to prepare fresh solutions for each experiment to ensure consistent potency.
-
pH of the Solution: The pH of your experimental buffer can influence the charge state and, consequently, the activity of the compound. Ensure the pH of your vehicle and final experimental solution is consistent across all experiments.
-
Incomplete Solubilization: Even though this compound salt is water-soluble, improper dissolution can lead to a lower effective concentration. Ensure the compound is fully dissolved before use. Sonication can aid in dissolution.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation of the compound. It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]
-
Contamination: Contamination of stock solutions or experimental buffers can interfere with the assay and lead to variable results. Use sterile techniques and high-purity reagents.
Q2: Our this compound salt solution sometimes appears cloudy or forms a precipitate. Why is this happening and how can we prevent it?
A2: Precipitation or cloudiness in your this compound salt solution can significantly impact the actual concentration delivered in your experiment, leading to inconsistent results. Here are the common causes and solutions:
-
Solubility Limits: While this compound salt is more water-soluble than NBQX, its solubility is still finite.[2] Exceeding the maximum concentration in a particular solvent can lead to precipitation. Refer to the solubility data to ensure you are working within the appropriate concentration range for your chosen solvent.
-
Solvent Quality: The use of low-purity water or buffers can introduce ions that may interact with the this compound salt, causing it to precipitate. Always use high-purity, sterile water (e.g., Milli-Q or equivalent) and high-quality buffer reagents.
-
Temperature Effects: Changes in temperature can affect solubility. If you are dissolving the compound at a higher temperature, it may precipitate out as it cools to room temperature or your experimental temperature. Ensure the compound remains in solution at the final working temperature.
-
Improper Storage: Storing solutions at inappropriate temperatures can lead to precipitation. Follow the manufacturer's recommendations for storage of both the solid compound and prepared solutions.[1][2]
Q3: What is the recommended procedure for preparing and storing this compound salt stock solutions?
A3: Proper preparation and storage of stock solutions are critical for obtaining reproducible results.
-
Stock Solution Preparation:
-
Equilibrate the vial of this compound salt to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of high-purity solvent (e.g., water or DMSO) to achieve the desired stock concentration.[1]
-
Vortex and/or sonicate the solution to ensure complete dissolution.[1]
-
-
Storage:
-
For short-term storage (up to 1 month), stock solutions can be stored at -20°C.[1]
-
For long-term storage (up to 6 months), it is recommended to store aliquoted stock solutions at -80°C.[1]
-
Crucially, avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes before freezing.
-
Quantitative Data Summary
For consistent experimental outcomes, it is vital to adhere to the physicochemical properties of this compound salt.
Table 1: Physicochemical Properties of this compound Salt
| Property | Value | Source |
| Molecular Weight | 380.24 g/mol | [1][2] |
| Formula | C₁₂H₆N₄Na₂O₆S | [1] |
| Purity | ≥98% | [2] |
| CAS Number | 479347-86-9 | [1][2] |
Table 2: Solubility Data for this compound Salt
| Solvent | Maximum Concentration | Source |
| Water | 50 mM (19.01 mg/mL) | [2] |
| DMSO | 100 mg/mL | [1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need 0.0038024 g (or 3.80 mg) of this compound salt (MW: 380.24).
-
Weighing: Carefully weigh 3.80 mg of this compound salt.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity water.
-
Mixing: Vortex the solution thoroughly. If needed, sonicate for a short period to ensure complete dissolution.
-
Storage: Aliquot into single-use volumes and store at -20°C for short-term use or -80°C for long-term storage.[1]
Diagram 1: Experimental Workflow for In Vitro Electrophysiology
References
The Advantage of NBQX Disodium Salt in Research Applications
For researchers in neuroscience and drug development, the choice between the free acid and salt form of a compound can significantly impact experimental success. In the case of the potent AMPA/kainate receptor antagonist NBQX, the disodium (B8443419) salt is frequently the preferred formulation. This guide addresses the critical question of why researchers often choose NBQX disodium salt over its free acid counterpart, providing clarity for experimental design and execution.
FAQ: Choosing Between this compound Salt and Free Acid
Question: Why should I use this compound salt instead of the NBQX free acid for my experiments?
The primary reason for using this compound salt is its significantly higher aqueous solubility compared to the free acid form.[1] This property is crucial for a wide range of biological experiments, particularly for in vivo studies and aqueous-based in vitro assays where organic solvents may be undesirable.
The free acid form of NBQX is poorly soluble in water and typically requires dissolution in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2] While suitable for some applications, the use of DMSO can introduce confounding variables, as it can have biological effects of its own. For experiments requiring direct administration into aqueous environments, such as physiological buffers or for systemic injection in animal models, the disodium salt's ability to dissolve in water or saline is a major advantage.[3][4]
-
Enhanced Water Solubility: Facilitates the preparation of aqueous stock solutions and final dilutions in physiological buffers.
-
Avoidance of Organic Solvents: Reduces the potential for solvent-induced artifacts in experimental systems.
-
Suitability for In Vivo Use: Allows for direct dissolution in saline for systemic administration.[3]
Troubleshooting and Experimental Considerations
Question: I am having trouble dissolving NBQX free acid in my aqueous buffer. What should I do?
This is a common issue due to the low water solubility of the free acid. To overcome this, you will likely need to first dissolve the NBQX free acid in an organic solvent, such as DMSO, to create a concentrated stock solution.[1] This stock can then be diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system to minimize potential off-target effects. If the use of an organic solvent is a concern, switching to the more water-soluble this compound salt is the recommended solution.
Question: What is the typical working concentration for NBQX?
The effective concentration of NBQX can vary depending on the experimental model. However, a commonly used concentration for achieving complete AMPA receptor blockade in in vitro preparations, such as brain slices, is 10 µM.[1] For in vivo studies, dosages can range, with some studies using intraperitoneal injections of 20 mg/kg or 30 mg/kg.[3][4][5] It is always recommended to consult the literature for dosages specific to your model and experimental paradigm and to perform a dose-response curve to determine the optimal concentration for your specific application.
Data Presentation: Physicochemical Properties
| Property | This compound Salt | NBQX Free Acid |
| Solubility | Soluble in water (e.g., ≥16.87 mg/mL)[6] | Insoluble in water, Soluble in DMSO (e.g., 100 mM)[1] |
| Formulation for In Vivo Studies | Typically dissolved in saline or sterile water.[3][5] | Requires a vehicle containing an organic solvent. |
| Molecular Weight | ~380.24 g/mol | ~336.28 g/mol |
Experimental Protocols
Preparation of an Aqueous Stock Solution of this compound Salt
-
Determine the Desired Stock Concentration: Based on your experimental needs, calculate the required mass of this compound salt.
-
Weigh the Compound: Accurately weigh the this compound salt using a calibrated scale.
-
Dissolution: Add the appropriate volume of high-purity water or physiological saline to the weighed compound.
-
Mixing: Vortex or gently agitate the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]
-
Storage: Store the stock solution as recommended by the supplier, typically at -20°C for long-term storage.[4] It is often advised to use the solution soon after preparation and avoid long-term storage.[6]
Visualizing the Decision Process
The choice between NBQX free acid and its disodium salt can be simplified with the following decision workflow:
Signaling Pathway Context
NBQX is a competitive antagonist of AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the central nervous system. By blocking these receptors, NBQX prevents the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur upon glutamate binding, thereby inhibiting neuronal depolarization.
References
- 1. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NBQX Attenuates Excitotoxic Injury in Developing White Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Determining the optimal incubation time for NBQX disodium salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NBQX disodium (B8443419) salt, focusing on determining the optimal incubation time for various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for NBQX disodium salt in cell culture?
A1: The optimal incubation time for this compound salt is highly dependent on the specific cell type, the experimental endpoint, and the concentration of NBQX being used. There is no single universal optimal time. For acute pharmacological studies, such as inhibiting AMPA receptor-mediated currents in electrophysiology, incubation times can be as short as a few minutes, or until a stable inhibitory effect is observed.[1][2] For longer-term experiments, such as assessing neuroprotection or chronic effects on signaling pathways, incubation can range from several hours to days. It is crucial to perform a time-course experiment to determine the ideal duration for your specific assay.
Q2: What are the typical working concentrations for this compound salt in in vitro experiments?
A2: For AMPA receptor antagonism in cell culture, typical working concentrations are in the low micromolar range, commonly between 1-10 µM.[3] Complete blockade of AMPA receptors is often achieved at 10 µM.[1][2] However, the effective concentration can vary depending on the cell line and experimental conditions. A dose-response curve is recommended to determine the optimal, non-toxic concentration for your specific model.[3]
Q3: How should I prepare and store this compound salt solutions?
A3: this compound salt is water-soluble.[4][5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in sterile water or a suitable buffer. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] Some sources suggest that stock solutions in solvent can be stored for 1 month at -20°C or 1 year at -80°C.[6] Always protect the product from prolonged exposure to light.[8]
Q4: My this compound salt solution is precipitating in the cell culture medium. What should I do?
A4: While this compound salt has good water solubility, precipitation can still occur, especially at high concentrations or in complex media.[5] If you are using the non-salt form of NBQX, it has limited aqueous solubility and requires a DMSO stock.[3][8] For the disodium salt, ensure the stock solution is fully dissolved before adding it to the culture medium. If precipitation persists, consider preparing a fresh stock solution and ensuring the final concentration in the medium does not exceed its solubility limit under your specific experimental conditions.
Q5: Are there any known off-target effects of NBQX?
A5: NBQX is a selective antagonist for AMPA and kainate receptors, with a higher affinity for AMPA receptors.[5][9] It has significantly lower affinity for NMDA receptors.[6] However, at high concentrations, the possibility of off-target effects increases.[3] It is important to use the lowest effective concentration to minimize potential off-target interactions.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of NBQX.
-
Possible Cause: High sensitivity of the specific cell line to AMPA receptor blockade or the compound itself.
-
Troubleshooting & Optimization:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay): This will help you determine the IC50 value for cytotoxicity in your specific cell line.
-
Reduce incubation time: Shorter exposure to NBQX may be sufficient to achieve the desired pharmacological effect without inducing significant cell death.
-
Optimize cell density: Ensure cells are in a healthy, logarithmic growth phase before treatment.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent NBQX concentration.
-
Solution: Always prepare fresh dilutions from a validated stock solution for each experiment. Ensure complete dissolution of the compound.
-
-
Possible Cause 2: Variation in cell health or density.
-
Solution: Standardize your cell seeding and culturing protocols to ensure uniformity across experiments.
-
Issue 3: Unexpected changes in cellular signaling pathways unrelated to AMPA/kainate receptor antagonism.
-
Possible Cause: Off-target effects of NBQX.
-
Solution:
-
Lower the concentration of NBQX to the minimum required for AMPA receptor antagonism.
-
Use a structurally different AMPA receptor antagonist as a control to confirm that the observed effects are specific to AMPA receptor blockade.
-
-
Quantitative Data
| Parameter | Value | Reference |
| IC50 (AMPA Receptor) | 0.15 µM | [5][9] |
| IC50 (Kainate Receptor) | 4.8 µM | [5][9] |
| Typical In Vitro Working Concentration | 1 - 10 µM | [1][3] |
| Solubility in Water (Disodium Salt) | up to 50 mM | [5] |
| Storage of Powder | -20°C | [5] |
| Storage of Stock Solution | -20°C or -80°C | [6][7] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Neuroprotection Assay
-
Cell Seeding: Plate primary neurons or a relevant neuronal cell line at a predetermined density in a multi-well plate.
-
Induction of Excitotoxicity: After allowing the cells to adhere and stabilize, induce excitotoxicity using an agonist like glutamate (B1630785) or AMPA.
-
NBQX Treatment: Concurrently or at various time points post-insult, treat the cells with a range of this compound salt concentrations (e.g., 1, 5, 10, 25 µM).
-
Time-Course Incubation: Incubate the cells with NBQX for different durations (e.g., 2, 6, 12, 24, 48 hours).
-
Assessment of Cell Viability: At the end of each incubation period, measure cell viability using a suitable assay (e.g., MTT, LDH, or live/dead staining).
-
Data Analysis: Plot cell viability against incubation time for each NBQX concentration to determine the time point that provides maximal protection with minimal toxicity.
Protocol 2: Inhibition of AMPA Receptor-Mediated Currents in Electrophysiology
-
Cell Preparation: Prepare acute brain slices or cultured neurons for whole-cell patch-clamp recording.
-
Baseline Recording: Obtain a stable baseline recording of spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
NBQX Application: Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing the desired concentration of this compound salt (e.g., 10 µM).
-
Monitoring Inhibition: Continuously monitor the EPSC amplitude. The optimal "incubation" is the time required to reach a stable, maximal inhibition of the AMPA receptor-mediated component of the current. This is typically on the order of minutes.[2]
-
Washout: To confirm the reversibility of the block, perfuse with aCSF lacking NBQX and monitor the recovery of the EPSCs.
Visualizations
Caption: Mechanism of action of NBQX as a competitive antagonist at the AMPA receptor.
Caption: Experimental workflow for determining the optimal incubation time of NBQX.
References
- 1. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 3. benchchem.com [benchchem.com]
- 4. NBQX - Wikipedia [en.wikipedia.org]
- 5. This compound salt | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. rndsystems.com [rndsystems.com]
Technical Support Center: Controlling for NBQX Disodium Salt Effects on Cell Viability
Welcome to the technical support center for researchers utilizing NBQX disodium (B8443419) salt in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for potential confounding effects on cell viability and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is NBQX disodium salt and what is its primary mechanism of action?
This compound salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its primary mechanism of action is to block the binding of the excitatory neurotransmitter glutamate (B1630785) to these receptors, thereby inhibiting downstream signaling pathways.[1] NBQX is highly selective for AMPA/kainate receptors with significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors.[2] The disodium salt form offers improved water solubility compared to NBQX.
Q2: Can this compound salt affect cell viability independent of its action on AMPA/kainate receptors?
While NBQX is highly selective for AMPA/kainate receptors, it is crucial to consider potential off-target effects, especially at high concentrations. However, current literature primarily focuses on its on-target effects. Long-term treatment with low doses of NBQX has been shown to increase the susceptibility of cultured hippocampal neurons to AMPA-induced toxicity, suggesting that prolonged receptor blockade might alter cellular responses.[3] To definitively assess off-target cytotoxicity, it is essential to include appropriate controls, such as cell lines that do not express AMPA/kainate receptors or using a structurally distinct antagonist for the same receptors.
Q3: What are the known effects of NBQX on cell signaling pathways related to cell viability?
By blocking AMPA/kainate receptors, NBQX can modulate signaling pathways crucial for cell survival and apoptosis. Blockade of these receptors has been shown to decrease mTOR and Brain-Derived Neurotrophic Factor (BDNF) levels.[4] The mTOR pathway is a key regulator of cell growth, proliferation, and survival. BDNF is a neurotrophin that promotes neuronal survival. The disruption of these pathways can lead to the activation of apoptotic cascades. The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5][6] A shift in the balance towards pro-apoptotic proteins can lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[5] While direct modulation of specific Bcl-2 family proteins or caspases by NBQX is not extensively detailed in the current literature, it is a plausible downstream consequence of AMPA/kainate receptor blockade.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of NBQX in various experimental models. This data is essential for designing experiments with appropriate concentrations and for interpreting cell viability results.
| Cell Line/Model | Receptor Target | IC50 Value | Reference |
| HEK293 cells (expressing human GLUA4) | AMPA Receptor | 1.1 µM | [7] |
| Cultured mouse cortical neurons | AMPA-evoked inward currents | ~0.4 µM | [1] |
| Rat hippocampal slices | AMPA-evoked field potentials | 0.90 µM | [8] |
| Xenopus oocytes (injected with rat cortex mRNA) | Kainate-activated currents | 78 nM | [8] |
| Xenopus oocytes (injected with rat cortex mRNA) | AMPA-activated currents | 63 nM | [8] |
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Cell Viability Results
Potential Cause: NBQX may have dual effects on cell viability depending on the experimental context. In models of excitotoxicity, NBQX can be neuroprotective.[9] However, in some contexts, such as in a viral-induced seizure model, NBQX has been observed to increase mortality. Furthermore, prolonged blockade of AMPA/kainate receptors may increase cellular susceptibility to other stressors.[3]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the optimal concentration for your specific cell type and experimental conditions.
-
Time-Course Experiment: Evaluate the effects of NBQX over different exposure times to identify the critical window for its effects on cell viability.
-
Positive and Negative Controls: Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls in every experiment.
-
Orthogonal Assays: Use multiple, mechanistically distinct cell viability assays to confirm your findings (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH).
Issue 2: Potential Interference with Cell Viability Assays
Potential Cause: It is crucial to rule out direct interference of NBQX with the assay components. For instance, some compounds can directly reduce the MTT reagent or inhibit the LDH enzyme, leading to inaccurate results.[10][11]
Troubleshooting Steps:
-
Cell-Free Assay Control: To test for interference with the MTT assay, incubate NBQX in cell-free media with the MTT reagent and observe for any color change.
-
Enzyme Activity Control: To assess interference with the LDH assay, incubate NBQX with a known amount of purified LDH or a cell lysate with high LDH activity and measure the enzyme activity.
-
Alternative Assays: If interference is suspected, consider using an alternative endpoint for measuring cell viability, such as ATP measurement (e.g., CellTiter-Glo®) or a real-time cell viability assay.
Issue 3: Confounding Metabolic Effects
Potential Cause: As NBQX blocks glutamate receptors, it can alter the metabolic state of the cells, which may confound the results of metabolic-based viability assays like the MTT assay.
Troubleshooting Steps:
-
Control for Metabolic Changes: When using an MTT assay, it is important to consider that a decrease in signal may reflect a change in metabolic activity rather than cell death.
-
Corroborate with a Non-Metabolic Assay: Always confirm results from an MTT assay with a non-metabolic assay that measures a different aspect of cell health, such as membrane integrity (LDH assay) or apoptosis (caspase activity assay).
-
Monitor Glucose and Lactate (B86563) Levels: In neuronal cultures, consider monitoring glucose consumption and lactate production to assess the metabolic impact of NBQX treatment.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound salt in a complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of NBQX. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound salt
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound salt and include vehicle-only controls.
-
Set up control wells for:
-
Spontaneous LDH release (vehicle-treated cells)
-
Maximum LDH release (cells treated with lysis solution 45 minutes before the end of the experiment)
-
Medium background (complete medium without cells)
-
-
Incubate the plate for the desired treatment period.
-
Carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Read the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Visualizations
Caption: NBQX Signaling Pathway in Relation to Cell Viability.
Caption: Experimental Workflow for Assessing NBQX Effects.
Caption: Troubleshooting Logic for NBQX Cell Viability Assays.
References
- 1. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Methods, Protocols and Troubleshootings [protocol-online.org]
- 10. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Electrophysiology with Fresh NBQX Disodium Salt Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their electrophysiology experiments when using fresh solutions of NBQX disodium (B8443419) salt, a potent AMPA/kainate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use freshly prepared NBQX disodium salt solutions for electrophysiology experiments?
A1: Using freshly prepared this compound salt solutions is crucial for ensuring the potency and specificity of the antagonist, thereby minimizing experimental variability. While stock solutions can be stored frozen for a limited time, repeated freeze-thaw cycles can lead to degradation of the compound.[1][2] The stability of NBQX in aqueous solutions at room temperature for extended periods is not well-documented, making fresh preparation the most reliable method to ensure consistent and accurate results in sensitive electrophysiological recordings. One user review explicitly advises to "Always make fresh solutions".
Q2: I'm observing incomplete or variable blockade of AMPA receptor currents. What could be the cause?
A2: Incomplete or variable blockade can stem from several factors:
-
Solution Degradation: If you are not using a freshly prepared solution, the this compound salt may have degraded, leading to a lower effective concentration.
-
Incorrect Concentration: Double-check your calculations and dilution steps. The IC50 for NBQX at AMPA receptors is approximately 0.15 μM, but a concentration of 10-20 μM is often used to ensure complete blockade.[3]
-
pH of the Solution: Ensure the pH of your final recording solution is within the optimal physiological range (typically 7.3-7.4). Significant deviations in pH can affect both the drug's activity and the health of the cells.
-
Receptor Subtype Differences: While NBQX is a potent antagonist, its affinity can vary slightly between different AMPA receptor subunit compositions.
-
Inadequate Perfusion: Ensure your perfusion system allows for complete and rapid exchange of the extracellular solution in the recording chamber.
Q3: Can I dissolve this compound salt directly in my artificial cerebrospinal fluid (aCSF)?
A3: Yes, this compound salt is readily soluble in water and aqueous solutions like aCSF.[4] It is soluble up to 50 mM in water.[4] For consistent results, it is recommended to prepare a concentrated stock solution in water or a buffer and then dilute it to the final working concentration in your aCSF on the day of the experiment. This ensures accurate concentration and complete dissolution.
Q4: How should I store the solid this compound salt powder?
A4: Solid this compound salt should be stored at -20°C under desiccating conditions.[4] Proper storage is essential to prevent degradation of the compound before it is used.
Q5: What is the difference between NBQX and this compound salt, and which one should I use for electrophysiology?
A5: The primary difference is solubility. This compound salt is significantly more water-soluble than NBQX.[4][5] For most electrophysiology applications where the drug is dissolved in an aqueous recording solution (aCSF), the disodium salt is the preferred form due to its ease of use and high solubility. NBQX, being less water-soluble, is typically dissolved in DMSO to make stock solutions.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in antagonist effect between experiments. | 1. Inconsistent solution preparation. 2. Use of aged or improperly stored solutions. 3. Fluctuation in experimental temperature. | 1. Follow a standardized, detailed protocol for solution preparation. 2. Always prepare fresh this compound salt working solutions on the day of the experiment. 3. Maintain a constant and physiological temperature for your recording setup. |
| Slow onset of AMPA receptor blockade. | 1. Inefficient perfusion system. 2. Low concentration of NBQX. | 1. Check your perfusion system for adequate flow rate and complete exchange of the bath solution. 2. Increase the concentration of NBQX. A common effective concentration is 10 µM.[6] |
| Precipitate forms in the final working solution. | 1. Exceeded solubility limit. 2. Interaction with other components in the aCSF. | 1. Ensure the final concentration does not exceed the solubility limit. This compound salt is soluble up to 50 mM in water.[4] 2. Prepare the NBQX stock solution in water first, then dilute it into the aCSF. Ensure all components of the aCSF are fully dissolved before adding the NBQX solution. |
| Unexpected changes in neuronal baseline activity upon NBQX application. | 1. Off-target effects at very high concentrations. 2. Change in osmolarity of the extracellular solution. | 1. Use the lowest effective concentration of NBQX to achieve complete AMPA receptor blockade. 2. Verify that the addition of the NBQX stock solution does not significantly alter the osmolarity of your final recording solution. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 380.24 g/mol | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility in Water | Up to 50 mM | [4] |
| IC50 for AMPA receptors | 0.15 μM | [4][5] |
| IC50 for Kainate receptors | 4.8 μM | [4][5] |
| Recommended Storage (Solid) | -20°C | [4] |
| Recommended Storage (Aqueous Solution) | Prepare fresh daily. Can be stored at -20°C for up to one month, but fresh is recommended.[7] |
Experimental Protocols
Protocol 1: Preparation of a Fresh 10 mM this compound Salt Stock Solution
-
Calculate the required mass: Based on a molecular weight of 380.24 g/mol , weigh out the appropriate amount of this compound salt powder. For example, for 1 ml of a 10 mM stock solution, you would need 3.8024 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the desired volume of high-purity, sterile water (e.g., 1 ml for a 10 mM solution).
-
Vortex: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Use immediately: This fresh stock solution should be used on the day of preparation for making the final working solution.
Protocol 2: Preparation of a 10 µM NBQX Working Solution in aCSF
-
Prepare aCSF: Prepare your standard artificial cerebrospinal fluid (aCSF) and ensure it is bubbled with 95% O₂ / 5% CO₂ and at the correct physiological pH and temperature.
-
Dilution: Based on your fresh 10 mM stock solution, perform a serial dilution to reach the final working concentration of 10 µM. For example, to make 100 ml of 10 µM NBQX in aCSF, add 100 µl of the 10 mM stock solution to 99.9 ml of aCSF.
-
Mix thoroughly: Gently invert the container with the final working solution several times to ensure homogenous mixing.
-
Application: Perfuse the brain slice or cultured neurons with the 10 µM NBQX-containing aCSF.
Protocol 3: Validation of NBQX Activity in a Patch-Clamp Experiment
-
Establish a stable whole-cell recording: Obtain a stable whole-cell patch-clamp recording from a neuron known to express AMPA receptors (e.g., a hippocampal pyramidal neuron).
-
Record baseline AMPA receptor-mediated currents: Elicit excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers. In voltage-clamp mode, at a holding potential of -70 mV, these currents will be predominantly mediated by AMPA receptors. Record a stable baseline of these EPSCs for several minutes.
-
Apply NBQX: Switch the perfusion to the aCSF containing 10 µM NBQX.
-
Observe blockade: Continue to stimulate and record the EPSCs. A successful application of active NBQX should result in a significant and rapid reduction of the EPSC amplitude, ideally to the noise level, confirming the blockade of AMPA receptors.
-
Washout (optional): To confirm the reversibility of the blockade, switch the perfusion back to the control aCSF (without NBQX). The EPSC amplitude should gradually recover.
Visualizations
References
- 1. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. rndsystems.com [rndsystems.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
Validation & Comparative
A Head-to-Head Comparison of NBQX Disodium Salt and CNQX for AMPA Receptor Antagonism
For researchers in neuroscience and drug development, selecting the appropriate antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical decision that can significantly impact experimental outcomes. Among the competitive antagonists, NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) are two of the most widely utilized compounds. This guide provides a detailed, data-driven comparison of NBQX disodium (B8443419) salt and CNQX to aid in the selection process for specific research applications.
Data Presentation: Quantitative Comparison of NBQX and CNQX
The following table summarizes the key quantitative parameters for NBQX disodium salt and CNQX, providing a clear overview of their potency, selectivity, and solubility.
| Parameter | This compound Salt | CNQX Disodium Salt | References |
| IC₅₀ for AMPA Receptors | 0.15 µM | 0.3 µM | [1][2][3] |
| IC₅₀ for Kainate Receptors | 4.8 µM | 1.5 µM | [1][2][3] |
| IC₅₀ for NMDA Receptors (glycine site) | >10 µM (no significant effect) | 25 µM | [4][5][6] |
| Ki for AMPA Receptors | 63 nM | Not widely reported | [7] |
| Ki for Kainate Receptors | 78 nM | Not widely reported | [7] |
| Water Solubility | Up to 100 mM | Up to 25 mM | [8] |
Key Differences and Experimental Considerations
Potency and Selectivity:
NBQX is a more potent and selective antagonist for AMPA receptors compared to kainate receptors, with an approximately 32-fold selectivity.[1][3] In contrast, CNQX exhibits only a 5-fold selectivity for AMPA over kainate receptors.[4] This higher selectivity makes NBQX a better choice for experiments aiming to specifically inhibit AMPA receptor-mediated effects while minimizing off-target effects on kainate receptors.
A crucial distinction lies in their activity at the N-methyl-D-aspartate (NMDA) receptor. CNQX also acts as an antagonist at the glycine (B1666218) binding site of the NMDA receptor, albeit with a lower potency (IC₅₀ = 25 µM).[4] NBQX, on the other hand, shows no significant affinity for the NMDA receptor at concentrations up to 10 µM, making it a more specific non-NMDA receptor antagonist.[5] This is a critical consideration for studies investigating the distinct roles of AMPA and NMDA receptors in synaptic transmission and plasticity.
Solubility:
For in vivo and certain in vitro applications requiring aqueous solutions, the solubility of the antagonist is a key factor. This compound salt is significantly more water-soluble (up to 100 mM) than CNQX disodium salt (up to 25 mM).[8] This allows for the preparation of more concentrated stock solutions and provides greater flexibility in experimental design, particularly for direct brain infusions.
In Vivo Applications:
Both antagonists have been used in a variety of in vivo models to study phenomena such as neuroprotection, epilepsy, and pain.[3] However, due to its higher selectivity and lack of NMDA receptor activity, NBQX is often preferred when the specific contribution of AMPA receptors is under investigation.
Experimental Protocols
Radioligand Binding Assay for Determining Antagonist Affinity (IC₅₀/Ki)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of NBQX or CNQX for AMPA receptors.
1. Materials:
-
Receptor Source: Synaptosomal membranes prepared from a brain region rich in AMPA receptors (e.g., cortex or hippocampus) or cell lines expressing recombinant AMPA receptors.
-
Radioligand: A high-affinity AMPA receptor agonist or antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]AMPA.
-
Test Compounds: this compound salt and CNQX disodium salt at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled AMPA receptor ligand (e.g., L-glutamate) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
2. Method:
-
Membrane Preparation: Homogenize the brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled antagonist (NBQX or CNQX).
-
For total binding wells, add assay buffer instead of the unlabeled antagonist.
-
For non-specific binding wells, add a saturating concentration of the non-radiolabeled ligand.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
AMPA Receptor Antagonism Signaling Pathway
Caption: Competitive antagonism of the AMPA receptor by NBQX and CNQX.
Experimental Workflow for Determining Antagonist Potency
Caption: Workflow for a radioligand binding assay to determine antagonist potency.
References
- 1. This compound salt | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 7. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBQX - Wikipedia [en.wikipedia.org]
A Comparative Analysis of NBQX Disodium Salt and DNQX Selectivity for AMPA and Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of two widely used antagonists, NBQX disodium (B8443419) salt and DNQX, for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Understanding the distinct selectivity profiles of these compounds is crucial for the accurate interpretation of experimental results and the development of targeted therapeutic agents. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their differential activities.
Quantitative Comparison of Antagonist Potency
The inhibitory potency of NBQX and DNQX at AMPA and kainate receptors is commonly quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for both compounds, highlighting their selectivity.
| Compound | Receptor Target | IC50 (µM) | Selectivity (Kainate IC50 / AMPA IC50) |
| NBQX Disodium Salt | AMPA Receptor | 0.15[1] | ~32-fold |
| Kainate Receptor | 4.8[1] | ||
| DNQX | AMPA Receptor | 0.5[2] | 4-fold |
| Kainate Receptor | 2.0[2] |
Key Observation: this compound salt demonstrates a significantly higher selectivity for AMPA receptors over kainate receptors compared to DNQX.[1][2] This makes NBQX a more suitable tool for studies aiming to specifically inhibit AMPA receptor-mediated neurotransmission. While DNQX also antagonizes both receptors, its lower selectivity ratio indicates a more equipotent blockade of AMPA and kainate receptors.[2]
Signaling Pathways of AMPA and Kainate Receptors
Both AMPA and kainate receptors are ionotropic glutamate (B1630785) receptors that, upon activation by glutamate, open a channel permeable to cations, primarily Na+ and to a lesser extent Ca2+, leading to depolarization of the neuronal membrane. However, kainate receptors also exhibit metabotropic functions, initiating intracellular signaling cascades independent of their ion channel activity. This dual functionality distinguishes them from AMPA receptors.
Caption: Signaling pathways for AMPA and kainate receptors.
Experimental Protocols
The determination of the antagonist selectivity of NBQX and DNQX relies on robust electrophysiological techniques. Below are detailed methodologies for two common experimental approaches.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons or Heterologous Expression Systems
This technique allows for the direct measurement of ion channel currents in response to agonist application in the presence and absence of antagonists.
Objective: To determine the IC50 values of NBQX and DNQX for AMPA and kainate receptors.
Materials:
-
Cultured hippocampal or cortical neurons, or a heterologous expression system (e.g., HEK293 cells) transfected with the desired AMPA or kainate receptor subunits.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass micropipettes.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Agonists: AMPA or kainate.
-
Antagonists: this compound salt and DNQX.
Procedure:
-
Establish a whole-cell recording configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of the agonist (AMPA or kainate) to elicit a maximal inward current.
-
After a stable baseline response is achieved, co-apply the agonist with increasing concentrations of the antagonist (NBQX or DNQX).
-
Measure the peak amplitude of the agonist-evoked current at each antagonist concentration.
-
Plot the percentage of inhibition of the agonist response as a function of the antagonist concentration.
-
Fit the data with a logistic function to determine the IC50 value.
Caption: Experimental workflow for whole-cell patch-clamp.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This method is well-suited for studying the pharmacology of ion channels expressed from injected cRNA.
Objective: To determine the Ki (inhibitory constant) values of NBQX and DNQX for AMPA and kainate receptors.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired AMPA or kainate receptor subunits.
-
Two-electrode voltage-clamp amplifier and data acquisition system.
-
Glass microelectrodes.
-
Recording solution (e.g., ND96).
-
Agonists: Glutamate, AMPA, or kainate.
-
Antagonists: this compound salt and DNQX.
Procedure:
-
Inject the cRNA into the oocytes and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current injection).
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
-
Apply the agonist to elicit an inward current.
-
Construct a dose-response curve for the agonist to determine its EC50.
-
Apply the agonist at its EC50 concentration in the presence of various concentrations of the antagonist.
-
Measure the reduction in the agonist-evoked current by the antagonist.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Agonist]/EC50)).
Caption: Experimental workflow for two-electrode voltage-clamp.
Conclusion
The choice between this compound salt and DNQX as an antagonist for AMPA and kainate receptors should be guided by the specific requirements of the experiment. NBQX offers superior selectivity for AMPA receptors, making it the preferred choice for isolating AMPA receptor-mediated effects. DNQX, with its more balanced antagonist profile, can be utilized when a broader blockade of both AMPA and kainate receptors is desired. The experimental protocols outlined in this guide provide a robust framework for independently verifying and expanding upon these findings in various research settings.
References
A Comparative Guide: NBQX Disodium Salt vs. GYKI 52466 for AMPA Receptor Antagonism
For researchers, scientists, and drug development professionals, the choice of a suitable antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is critical for experimental success. This guide provides a detailed comparison of two widely used AMPA receptor antagonists, NBQX disodium (B8443419) salt and GYKI 52466, highlighting the advantages of NBQX disodium salt in specific research contexts.
This comparison delves into their mechanisms of action, potency, selectivity, and solubility, supported by experimental data. Detailed protocols for key comparative experiments are also provided to aid in experimental design and replication.
At a Glance: Key Differences
| Feature | This compound Salt | GYKI 52466 |
| Mechanism of Action | Competitive Antagonist | Non-competitive Antagonist |
| Binding Site | Glutamate (B1630785) binding site on AMPA receptor | Allosteric site on AMPA receptor |
| Selectivity | AMPA and Kainate receptors | Primarily AMPA receptors |
| Potency (IC50 for AMPA) | ~0.15 µM | ~10-20 µM[1] |
| Solubility in Water | High (up to 100 mM)[2] | Lower (10 mM) |
| In Vivo Efficacy (MES test) | Effective | Effective |
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between NBQX and GYKI 52466 lies in their mechanism of inhibiting the AMPA receptor. NBQX is a competitive antagonist , meaning it directly competes with the endogenous ligand, glutamate, for binding at the agonist recognition site on the AMPA receptor. In contrast, GYKI 52466 is a non-competitive antagonist . It binds to a separate, allosteric site on the receptor, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound.
This difference in mechanism has significant implications for their experimental use. The effects of a competitive antagonist like NBQX can be surmounted by increasing the concentration of the agonist (glutamate). Conversely, the inhibitory effect of a non-competitive antagonist like GYKI 52466 is not dependent on the concentration of glutamate.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for this compound salt and GYKI 52466, providing a clear comparison of their properties.
| Parameter | This compound Salt | GYKI 52466 | Reference |
| Molecular Weight | 380.24 g/mol | 329.8 g/mol (hydrochloride) | [3] |
| IC50 (AMPA receptor) | 0.15 µM | 10-20 µM | [1] |
| IC50 (Kainate receptor) | 4.8 µM | ~450 µM | |
| Solubility in Water | Soluble to 50 mM | Soluble to 10 mM | [3] |
| In Vivo ED50 (MES test, mice) | Not explicitly found for disodium salt | Protective at 10-20 mg/kg (i.p.) | [4] |
Advantages of this compound Salt
Based on the available data, this compound salt presents several advantages over GYKI 52466 for specific research applications:
-
Higher Potency: NBQX exhibits a significantly lower IC50 value for AMPA receptors, indicating higher potency compared to GYKI 52466.[1] This allows for the use of lower concentrations to achieve the desired level of receptor blockade, potentially reducing off-target effects.
-
Superior Water Solubility: The disodium salt formulation of NBQX confers excellent water solubility (up to 100 mM).[2] This is a major practical advantage for in vitro and in vivo studies, simplifying stock solution preparation and direct application in aqueous buffers without the need for organic solvents like DMSO, which can have their own biological effects.
-
Competitive Mechanism: For studies investigating the competitive interaction between ligands at the glutamate binding site, NBQX is the appropriate tool. Its competitive nature allows for "washout" experiments where the antagonist's effect can be reversed by increasing the agonist concentration.
-
Well-Characterized Selectivity: While it also antagonizes kainate receptors, the selectivity ratio for AMPA over kainate receptors is well-documented. This allows researchers to account for its effects on both receptor types in their experimental design.
Experimental Protocols
To facilitate the direct comparison of these two compounds, detailed methodologies for key experiments are provided below.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the inhibitory effect of the antagonists on AMPA receptor-mediated currents in cultured neurons.
Protocol:
-
Cell Culture: Culture primary hippocampal or cortical neurons on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Pipette Solution: Prepare patch pipettes with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.
-
Recording: Obtain whole-cell voltage-clamp recordings from a neuron. Hold the membrane potential at -60 mV.
-
Agonist Application: Apply AMPA (10 µM) to elicit an inward current.
-
Antagonist Application: After establishing a stable baseline response to AMPA, co-apply this compound salt or GYKI 52466 at varying concentrations with AMPA.
-
Data Analysis: Measure the peak amplitude of the AMPA-evoked current in the absence and presence of the antagonist. Plot a concentration-response curve to determine the IC50 value for each compound.
Maximal Electroshock (MES) Seizure Model in Mice
This in vivo model is used to assess the anticonvulsant efficacy of the compounds.
Protocol:
-
Animals: Use adult male mice (e.g., C57BL/6 strain), weighing 20-25g.
-
Drug Administration: Administer this compound salt or GYKI 52466 via intraperitoneal (i.p.) injection at various doses. A vehicle control group (e.g., saline) should also be included.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.
-
MES Induction: Apply a short electrical stimulus (e.g., 50 mA, 0.2 seconds, 60 Hz) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the MES test.
-
Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose. Calculate the ED50 value (the dose that protects 50% of the animals) for each compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the in vivo efficacy of this compound salt and GYKI 52466 using the MES seizure model.
Conclusion
References
- 1. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AMPA Receptor Blockade in Brain Slices: A Comparative Guide to NBQX Disodium Salt
For researchers, scientists, and drug development professionals, the selective blockade of AMPA receptors is crucial for investigating synaptic transmission, plasticity, and various neurological disorders. NBQX disodium (B8443419) salt has long been a staple for this purpose. This guide provides an objective comparison of NBQX with other commonly used AMPA receptor antagonists, supported by experimental data and detailed protocols to aid in the validation of its blocking effects in brain slice preparations.
Introduction to AMPA Receptor Antagonism
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Its blockade allows for the dissection of AMPA receptor-mediated components of synaptic currents and the study of their role in physiological and pathological processes. NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent, competitive antagonist of AMPA and kainate receptors. The disodium salt form offers improved water solubility, making it a convenient tool for in vitro studies using brain slices.
Comparative Analysis of AMPA Receptor Antagonists
The choice of an AMPA receptor antagonist depends on the specific experimental requirements, including the desired mechanism of action (competitive vs. non-competitive), selectivity, and potency. This section compares NBQX with other widely used antagonists.
Data Presentation: Quantitative Comparison of AMPA Receptor Antagonists
| Antagonist | Mechanism of Action | Target Receptors | IC50 (AMPA) | IC50 (Kainate) | Binding Affinity (Kd/Ki) | Notes |
| NBQX | Competitive | AMPA/Kainate | 0.15 µM | 4.8 µM | Kd = 47 nM (AMPA)[1] | Highly selective for AMPA/kainate receptors over NMDA receptors. The disodium salt is water-soluble. |
| CNQX | Competitive | AMPA/Kainate | 0.3 µM | 1.5 µM | IC50 (NMDA glycine (B1666218) site) = 25 µM | Also acts as an antagonist at the glycine site of the NMDA receptor.[2] |
| GYKI 52466 | Non-competitive | AMPA >> Kainate | 10-20 µM | ~450 µM | - | A 2,3-benzodiazepine that acts as a negative allosteric modulator.[3] |
| Perampanel | Non-competitive | AMPA >> Kainate | 93 nM | - | Kd = 59.8 nM | A selective, non-competitive antagonist that binds to an allosteric site.[4] |
Experimental Protocols
Validating the blockade of AMPA receptors with NBQX in brain slices typically involves electrophysiological recordings of synaptic transmission. The following is a generalized protocol that can be adapted to specific experimental needs.
Protocol: Validation of AMPA Receptor Blockade using Whole-Cell Patch-Clamp in Acute Brain Slices
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a high-sucrose or NMDG-based solution to improve neuronal health).
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes. Subsequently, maintain slices at room temperature.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Using infrared differential interference contrast (IR-DIC) microscopy, identify and target a neuron for whole-cell patch-clamp recording.
-
Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with an appropriate internal solution (e.g., a cesium-based solution for voltage-clamp recordings of excitatory postsynaptic currents, EPSCs).
-
Establish a whole-cell recording configuration.
-
Clamp the neuron at a holding potential of -70 mV to record glutamate-mediated EPSCs. To isolate AMPA receptor-mediated currents, it is advisable to include an NMDA receptor antagonist (e.g., D-AP5, 50 µM) and a GABAA receptor antagonist (e.g., picrotoxin, 100 µM) in the aCSF.
3. Validation of AMPA Receptor Blockade:
-
Evoke synaptic responses by stimulating afferent fibers with a bipolar electrode placed in a relevant pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
Record a stable baseline of evoked AMPA receptor-mediated EPSCs for 5-10 minutes.
-
Prepare a stock solution of NBQX disodium salt in water or aCSF.
-
Bath-apply NBQX at a concentration known to be effective (e.g., 10 µM).
-
Continue to record evoked EPSCs. A successful blockade will be observed as a significant and reversible reduction in the amplitude of the EPSC.
-
To confirm the specificity, a washout period where NBQX is removed from the perfusion solution should lead to a recovery of the EPSC amplitude.
Visualizing Key Pathways and Workflows
AMPA Receptor Signaling Pathway
The binding of glutamate (B1630785) to the AMPA receptor ligand-binding domain triggers a conformational change that opens the ion channel, primarily allowing the influx of sodium ions (Na+). This influx leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).
References
- 1. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Clear Choice: NBQX Disodium Salt as a Negative Control in NMDA Receptor Studies
For researchers, scientists, and drug development professionals investigating the intricacies of N-methyl-D-aspartate (NMDA) receptor signaling, the careful selection of pharmacological tools is paramount to generating robust and unambiguous data. This guide provides a comprehensive comparison of NBQX disodium (B8443419) salt with other ionotropic glutamate (B1630785) receptor antagonists, highlighting its exceptional utility as a negative control in studies focused on NMDA receptor function.
NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and highly selective competitive antagonist of AMPA and kainate receptors.[1][2] Its negligible affinity for the glutamate binding site of the NMDA receptor complex makes it an indispensable tool for isolating and verifying NMDA receptor-specific effects in experimental settings.[3]
Unparalleled Selectivity: A Quantitative Comparison
The efficacy of a negative control lies in its ability to remain inert towards the target of interest while effectively blocking confounding pathways. NBQX excels in this role due to its profound selectivity for AMPA/kainate receptors over NMDA receptors. This selectivity is not merely qualitative; it is substantiated by a significant disparity in binding affinities and inhibitory concentrations.
While specific Ki or IC50 values for NBQX at the NMDA receptor are often not determined due to its extremely low affinity, studies have demonstrated a selectivity ratio exceeding 5000-fold for AMPA/kainate receptors over NMDA receptors.[4] For practical purposes in experimental design, its activity at NMDA receptors is considered insignificant at concentrations that fully antagonize AMPA and kainate receptors.
In contrast, other antagonists exhibit different selectivity profiles. For instance, while highly valuable for studying NMDA receptor function, competitive antagonists like D-AP5 and non-competitive channel blockers like MK-801 directly target the NMDA receptor and are therefore unsuitable as negative controls for this same receptor. Some earlier quinoxaline (B1680401) derivatives, such as CNQX, demonstrate some affinity for the glycine (B1666218) binding site on the NMDA receptor, potentially complicating the interpretation of results.[5] NBQX, however, shows no such affinity.[6]
Here is a comparative summary of the inhibitory activities of NBQX and common NMDA receptor antagonists:
| Compound | Primary Target(s) | Mechanism of Action | IC50 / Ki (AMPA) | IC50 / Ki (Kainate) | IC50 / Ki / Kd (NMDA) |
| NBQX disodium salt | AMPA/Kainate Receptors | Competitive Antagonist | ~0.15 µM (IC50) [7] | ~4.8 µM (IC50) [7] | >10 µM (no effect) [6], Selectivity >5000-fold [4] |
| D-AP5 (D-APV) | NMDA Receptor | Competitive Antagonist (Glutamate site) | No significant activity | No significant activity | ~1.4 µM (Kd)[8] |
| MK-801 (Dizocilpine) | NMDA Receptor | Non-competitive Channel Blocker | No significant activity | No significant activity | High affinity, use-dependent block[9] |
| CNQX | AMPA/Kainate Receptors, NMDA Receptor (Glycine site) | Competitive Antagonist | Potent | Potent | Weak antagonist at glycine site[5] |
Experimental Validation: Isolating NMDA Receptor-Mediated Currents
The utility of NBQX as a negative control is best demonstrated through its application in electrophysiological studies. By employing NBQX to block AMPA and kainate receptor-mediated currents, researchers can effectively isolate and study synaptic events that are exclusively mediated by NMDA receptors.
Experimental Protocol: Pharmacological Isolation of NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs)
This protocol provides a generalized workflow for using NBQX to confirm the NMDA receptor-dependence of a synaptic response in brain slices.
-
Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus, cortex) and place them in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Recording: Obtain stable whole-cell patch-clamp recordings from a neuron of interest. Stimulate afferent fibers to evoke excitatory postsynaptic currents (EPSCs). Record baseline EPSCs, which will represent a composite of AMPA, kainate, and NMDA receptor-mediated currents.
-
Application of NBQX: Perfuse the slice with aCSF containing NBQX at a concentration sufficient to fully block AMPA and kainate receptors (e.g., 10 µM).
-
Recording of Isolated NMDA Receptor EPSCs: After allowing for drug equilibration, stimulate the same afferent fibers with the same parameters. The remaining inward current will be mediated by NMDA receptors. The absence of a fast-decaying current component confirms the successful blockade of AMPA/kainate receptors.
-
Confirmation with an NMDA Receptor Antagonist (Optional but Recommended): To further confirm that the isolated current is indeed mediated by NMDA receptors, co-apply a specific NMDA receptor antagonist, such as D-AP5 (e.g., 50 µM). This should abolish the remaining synaptic current.
-
Washout: Perfuse the slice with regular aCSF to wash out the antagonists and observe the recovery of the composite EPSC.
This experimental design unequivocally demonstrates that the synaptic response being studied is dependent on NMDA receptor activation, with NBQX serving as the critical tool to exclude contributions from other ionotropic glutamate receptors.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the role of NBQX and the context of NMDA receptor signaling, the following diagrams are provided.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NBQX | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of NBQX Disodium Salt and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of NBQX disodium (B8443419) salt, a selective AMPA receptor antagonist, against other prominent neuroprotective agents—memantine, MK-801, and topiramate (B1683207). The following sections detail their performance in preclinical models of stroke, traumatic brain injury (TBI), and epilepsy, supported by experimental data, detailed protocols, and visual representations of their mechanisms and workflows.
Comparative Efficacy in Preclinical Models
The neuroprotective effects of NBQX disodium salt and its counterparts have been evaluated across various animal models. The following tables summarize the quantitative outcomes of these studies, offering a side-by-side comparison of their efficacy.
Stroke Models
In models of focal cerebral ischemia, both AMPA and NMDA receptor antagonists have demonstrated significant neuroprotective effects. NBQX, by blocking AMPA receptors, and MK-801 and memantine, by targeting NMDA receptors, all contribute to reducing excitotoxic neuronal death, a key pathological event in ischemic stroke.
| Agent | Animal Model | Dosage & Route | Key Efficacy Data | Reference |
| This compound Salt | Rat; Permanent Middle Cerebral Artery Occlusion (MCAO) | 30 mg/kg IP (two doses) | Significantly improved Apparent Diffusion Coefficient (ADC) probability distribution functions at 3 hours post-occlusion, indicating reduced ischemic injury.[1][2] | [1][2] |
| MK-801 | Rat; Permanent MCAO | 0.5 mg/kg IV | Pre-treatment reduced cortical infarct volume by 38% and caudate infarct volume by 18%. Post-treatment reduced cortical infarct volume by 52%.[3] | [3] |
| Memantine | Rat; Transient Forebrain Ischemia | 10 and 20 mg/kg IP | Dose-dependently reduced damage to hippocampal CA1 neurons when administered 1 hour before ischemia.[4] | [4] |
Traumatic Brain Injury (TBI) Models
Following traumatic brain injury, a secondary injury cascade involving excitotoxicity contributes significantly to neuronal damage. The agents compared here aim to mitigate this secondary damage.
| Agent | Animal Model | Dosage & Route | Key Efficacy Data | Reference |
| This compound Salt | Rat; Impact-Acceleration Injury | Intrathecal administration | Reduced neuronal injury, with more significant effects on axonal injury compared to MK-801.[5] | [5] |
| MK-801 | Rat; Impact-Acceleration Injury | Intrathecal administration | Reduced neuronal injury.[5] | [5] |
| Memantine | Rat; Controlled Cortical Impact | 10 and 20 mg/kg IP | Significantly prevented neuronal loss in hippocampal CA2 and CA3 regions when administered immediately after injury.[4] | [4] |
Epilepsy and Seizure Models
By modulating excitatory neurotransmission, these agents have been investigated for their anticonvulsant and neuroprotective effects in various epilepsy models.
| Agent | Animal Model | Dosage & Route | Key Efficacy Data | Reference |
| This compound Salt | Mouse; Intrahippocampal Kainate-Induced Seizures | 20 mg/kg t.i.d. | Markedly suppressed resistant focal seizures.[6][7] | [6][7] |
| Topiramate | Rat; Perinatal Hypoxia-Induced Seizures | 30 mg/kg | Prevented the increase in susceptibility to kainate-induced hippocampal neuronal injury.[8] | [8] |
| MK-801 | Rat; Amygdaloid-Kindled Seizures | 1000 µg/kg (acute); 2 x 300 µg/kg for 7 days (subchronic) | Significantly reduced seizure stage and afterdischarge duration.[9] | [9] |
| Topiramate | Rat; Ischemia-Induced Epilepsy | ED50: 8.2 mg/kg (tonic), 13.0 mg/kg (clonic), 36.1 mg/kg (wild running) oral | Blocked all three types of audiogenic seizures.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the key in vivo experimental protocols cited in this guide.
Stroke Models
-
NBQX in Rat Focal Cerebral Ischemia:
-
Model: Permanent occlusion of the middle cerebral artery (MCAO) in rats.[1]
-
Procedure: Under anesthesia, the MCA is permanently occluded.
-
Dosing: NBQX is administered intraperitoneally (IP) at a dose of 30 mg/kg immediately after ischemia, with a second dose given 1 hour post-ischemia.[1]
-
Outcome Measures: Changes in water diffusivity are mapped using diffusion-weighted MRI to calculate the Apparent Diffusion Coefficient (ADC). Infarct volume is assessed at 24 hours.[1]
-
-
MK-801 in Rat Focal Cerebral Ischemia:
-
Model: Permanent MCAO in rats.[3]
-
Procedure: The MCA is permanently occluded.
-
Dosing: MK-801 is administered intravenously (IV) at 0.5 mg/kg, either 30 minutes before or 30 minutes after MCAO.[3]
-
Outcome Measures: Infarct volume in the cerebral cortex and caudate nucleus is quantified 3 hours after occlusion.[3]
-
-
Memantine in a Mouse Model of Postoperative Cognitive Dysfunction:
-
Model: Postoperative cognitive dysfunction in male BALB/C mice.[11]
-
Procedure: Mice undergo a laparotomy procedure.
-
Dosing: Memantine hydrochloride is administered daily for 4 weeks via oral gavage at a dose of 30 mg/kg/day.[11]
-
Outcome Measures: Cognitive function is assessed using the Morris water maze, open field, elevated plus maze, tail suspension, and three-chamber tests on postoperative days 1 and 7.[11]
-
Traumatic Brain Injury Models
-
NBQX and MK-801 in a Rat Impact-Acceleration Injury Model:
-
Model: Impact-acceleration injury in Wistar rats.[5]
-
Procedure: A weight-drop method is used to induce a diffuse brain injury.
-
Dosing: Both NBQX and MK-801 are administered intrathecally.
-
Outcome Measures: Neuronal degeneration is assessed using Fluoro-Jade staining at various time points post-injury.[5]
-
-
Memantine in a Rat Controlled Cortical Impact Model:
-
Model: Controlled cortical impact injury in adult rats.[4]
-
Procedure: A controlled cortical impact device is used to induce a focal TBI.
-
Dosing: Memantine is administered IP at 10 and 20 mg/kg immediately after the injury.[4]
-
Outcome Measures: Neuronal death in the hippocampal CA2 and CA3 regions is quantified 7 days after the injury.[4]
-
Epilepsy and Seizure Models
-
NBQX in a Kainate-Induced Seizure Mouse Model:
-
Model: Intrahippocampal injection of kainate to induce status epilepticus and subsequent spontaneous recurrent seizures in mice.[6][7]
-
Procedure: Kainate is injected into the hippocampus.
-
Dosing: NBQX is administered at 20 mg/kg three times a day (t.i.d.) for three days after the kainate-induced status epilepticus.[6][7]
-
Outcome Measures: The development and frequency of spontaneous seizures are monitored.[6][7]
-
-
Topiramate in a Perinatal Hypoxia-Induced Seizure Rat Model:
-
Model: A "two-hit" seizure model where perinatal hypoxia is followed by a later kainate challenge in Long-Evans rats.[8]
-
Procedure: Pups are exposed to hypoxia at postnatal day 10 (P10).
-
Dosing: Repeated doses of topiramate (30 mg/kg) are given for 48 hours after the hypoxia-induced seizures.[8]
-
Outcome Measures: Susceptibility to kainate-induced seizures and hippocampal neuronal injury are assessed at P28/30.[8]
-
-
MK-801 in an Amygdaloid-Kindled Seizure Rat Model:
-
Model: Amygdala kindling in rats to produce stable seizures.[9]
-
Procedure: Rats are kindled through repeated electrical stimulation of the amygdala.
-
Dosing: Acute administration of MK-801 at 1000 µg/kg or subchronic administration at 2 x 300 µg/kg for 7 days.[9]
-
Outcome Measures: Seizure stage and afterdischarge duration are recorded.[9]
-
-
Topiramate in an Ischemia-Induced Epilepsy Rat Model:
-
Model: Transient global cerebral ischemia induced by cardiac compression, leading to audiogenic seizures in rats.[10]
-
Procedure: A transient global cerebral ischemia is induced.
-
Dosing: Topiramate is administered orally, and ED50 values are calculated for the blockade of different seizure types.[10]
-
Outcome Measures: The occurrence of wild running, clonic seizures, and tonic extension seizures in response to an auditory stimulus is observed.[10]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are rooted in their ability to modulate specific signaling pathways involved in excitotoxicity and neuronal death.
AMPA Receptor-Mediated Excitotoxicity
Excessive glutamate (B1630785) release, a hallmark of ischemic and traumatic insults, leads to the overactivation of AMPA receptors. This triggers a cascade of events culminating in neuronal injury and death.[12]
NMDA Receptor-Mediated Excitotoxicity
Overactivation of NMDA receptors, particularly extrasynaptic receptors, is a critical step in the excitotoxic cascade, leading to a massive influx of calcium and subsequent activation of cell death pathways.[13][14][15]
Neuroprotective Mechanisms of Topiramate
Topiramate exerts its neuroprotective effects through a multi-modal mechanism of action, targeting several key components of neuronal hyperexcitability.[16][17][18][19]
Experimental Workflow: In Vivo Neuroprotection Study
A typical experimental workflow for evaluating the in vivo efficacy of a neuroprotective agent is depicted below.
This guide provides a comparative overview to aid researchers in the selection and design of studies involving neuroprotective agents. The presented data and protocols are based on published experimental findings and should be adapted to specific research questions and laboratory conditions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuroprotection with NBQX in rat focal cerebral ischemia. Effects on ADC probability distribution functions and diffusion-perfusion relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by memantine, a non-competitive NMDA receptor antagonist after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal death enhanced by N-methyl-d-aspartate antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NBQX or topiramate treatment after perinatal hypoxia-induced seizures prevents later increases in seizure-induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the NMDA receptor antagonist MK-801 against amygdaloid-kindled seizures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonvulsant activity of topiramate and phenytoin in a rat model of ischemia-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. AMPA-receptor trafficking and injury-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. NMDA receptor-mediated excitotoxicity depends on the coactivation of synaptic and extrasynaptic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanism of neuroprotection by topiramate in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to NBQX Disodium Salt and Memantine for Excitotoxicity Research
For Researchers, Scientists, and Drug Development Professionals
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key mechanism implicated in a wide range of neurological disorders. Understanding and mitigating excitotoxicity is a critical goal in neuroscience research and drug development. This guide provides a detailed comparison of two commonly used antagonists, NBQX disodium (B8443419) salt and memantine (B1676192), in the study of excitotoxicity, supported by experimental data and protocols.
At a Glance: NBQX vs. Memantine
| Feature | NBQX Disodium Salt | Memantine |
| Target Receptor | AMPA/Kainate Receptors | NMDA Receptors |
| Mechanism of Action | Competitive antagonist | Uncompetitive, low-affinity open-channel blocker |
| Primary Research Application | Studying AMPA/kainate receptor-mediated excitotoxicity | Studying NMDA receptor-mediated excitotoxicity, particularly pathological, sustained activation |
| Clinical Relevance | Primarily a research tool | Approved for the treatment of moderate-to-severe Alzheimer's disease |
| Solubility | High water solubility as the disodium salt[1] | Soluble in water as hydrochloride salt |
Mechanism of Action: Targeting Different Excitatory Pathways
Excitotoxicity is primarily mediated by the overactivation of two types of ionotropic glutamate receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and N-methyl-D-aspartate (NMDA) receptors. NBQX and memantine target distinct points in this process.
This compound Salt is a potent and selective competitive antagonist of AMPA and kainate receptors. It acts by binding to the glutamate recognition site on these receptors, thereby preventing glutamate from binding and activating the receptor channel. This blockade inhibits the influx of Na+ and Ca2+ ions that would otherwise lead to rapid neuronal depolarization and excitotoxic cell death.
Memantine , in contrast, is an uncompetitive, low-to-moderate affinity open-channel blocker of NMDA receptors. Its mechanism is unique in that it preferentially blocks the NMDA receptor channel when it is excessively open, a state associated with pathological, sustained glutamate levels. Under normal synaptic transmission, where glutamate is present for only short periods, memantine has a minimal effect. This use-dependent and voltage-dependent action allows memantine to selectively target pathological NMDA receptor activity while sparing physiological function.[2]
Signaling Pathways in Excitotoxicity
The following diagrams illustrate the signaling pathways targeted by NBQX and memantine.
Quantitative Comparison of Neuroprotective Effects
Direct comparative studies providing quantitative data for NBQX and memantine in the same in vitro excitotoxicity model are limited. However, data from various studies can be compiled to assess their respective neuroprotective potential.
Table 1: Neuroprotective Efficacy of Memantine against NMDA-Induced Excitotoxicity in Rat Cortical Neurons
| Treatment | Cell Viability (% of control, MTT assay) | LDH Release (% of max, LDH assay) | Reference |
| NMDA (100 µM) | 45% | 80% | [3] |
| NMDA + Memantine (0.1 µM) | 55% | 65% | [3] |
| NMDA + Memantine (1 µM) | 70% | 40% | [3] |
| NMDA + Memantine (5 µM) | 85% | 25% | [3] |
Table 2: Neuroprotective Efficacy of NBQX and an NMDA Antagonist (MK-801) against Glutamate-Induced Excitotoxicity in Rat Hippocampal Neurons
| Treatment | Neuronal Viability (% of control) | Time of Antagonist Application | Reference |
| Glutamate (1 µM) | ~20% | - | [4] |
| Glutamate + MK-801 (1 µM) | ~90% | During glutamate exposure | [4] |
| Glutamate + NBQX (10 µM) | ~20% | During glutamate exposure | [4] |
| Glutamate then MK-801 (1 µM) | ~60% | 30 min post-glutamate | [4] |
| Glutamate then NBQX (10 µM) | ~70% | 30 min post-glutamate | [4] |
| Glutamate then NBQX (10 µM) | ~60% | 240 min post-glutamate | [4] |
Note: Data is compiled from different studies and direct comparison should be made with caution. The efficacy of each compound is highly dependent on the specific experimental conditions.
A study using an in vivo model of neurodegeneration induced by 3-nitropropionic acid (3NP) found that the AMPA/kainate antagonists NBQX and MPQX prevented neuronal degeneration. In contrast, NMDA antagonists, including memantine, paradoxically enhanced neuronal death in this chronic, slowly progressing neurodegeneration model.[5] This highlights that the choice of antagonist depends critically on the specific pathological mechanisms being investigated.
Experimental Protocols
In Vitro Model of Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes a general method for inducing excitotoxicity in primary neuronal cultures to test the neuroprotective effects of compounds like NBQX and memantine.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Poly-D-lysine coated culture plates
-
Glutamate stock solution (e.g., 10 mM in water)
-
This compound salt and/or Memantine hydrochloride stock solutions (e.g., 10 mM in water)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay kit
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 10-14 days in vitro (DIV) to allow for maturation and synapse formation.
-
Compound Pre-treatment: On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentrations of NBQX, memantine, or vehicle control. Incubate for 30-60 minutes.
-
Induction of Excitotoxicity: Add glutamate to the culture medium to a final concentration that induces significant but sub-maximal cell death (e.g., 20-100 µM). This concentration should be optimized for your specific culture system.
-
Incubation: Incubate the cultures for a defined period (e.g., 10 minutes to 24 hours). Shorter incubations with high glutamate concentrations followed by a wash and replacement with fresh medium can model acute excitotoxicity, while longer incubations with lower concentrations can model chronic exposure.
-
Assessment of Cell Viability:
-
LDH Assay: At the end of the incubation period, collect a sample of the culture supernatant. Measure the amount of LDH released from damaged cells according to the manufacturer's instructions. A positive control for maximum LDH release should be included by lysing a set of untreated cells.
-
MTT Assay: Following the excitotoxicity induction, incubate the cells with MTT solution for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
References
- 1. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are NMDA or AMPA/kainate receptor antagonists more efficacious in the delayed treatment of excitotoxic neuronal injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal death enhanced by N-methyl-d-aspartate antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of NBQX Disodium Salt's Specificity in a New Experimental Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NBQX disodium (B8443419) salt, a widely used AMPA/kainate receptor antagonist, with other common alternatives. The focus is on the independent verification of its specificity in a new experimental model, supported by experimental data and detailed protocols.
Introduction to NBQX Disodium Salt and its Alternatives
NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and, to a lesser extent, the kainate receptor.[1][2] Its disodium salt form offers high water solubility, making it a convenient tool for both in vitro and in vivo studies.[2] However, to ensure the validity of experimental findings, it is crucial to verify its specificity within the context of a novel experimental system. This guide compares NBQX with other quinoxalinedione (B3055175) derivatives, such as CNQX and DNQX, and the non-competitive antagonist GYKI 52466.
Comparative Analysis of Antagonist Specificity
The following table summarizes the available quantitative data on the potency of NBQX and its alternatives. It is important to note that values can vary between studies due to different experimental conditions.
Table 1: Comparison of in vitro potency of AMPA/Kainate Receptor Antagonists
| Compound | Target(s) | IC50 / Ki (µM) | Receptor Subtype(s) / Experimental Conditions | Reference(s) |
| NBQX | AMPA/Kainate | IC50: ~0.4 | AMPA-evoked inward currents in cultured mouse cortical neurons | [1] |
| Ki: 0.063 | AMPA-evoked currents in Xenopus oocytes injected with rat cortex mRNA | [3] | ||
| Ki: 0.078 | Kainate-evoked currents in Xenopus oocytes injected with rat cortex mRNA | [3] | ||
| CNQX | AMPA/Kainate/NMDA (glycine site) | - | Blocks AMPA and kainate receptors; also an antagonist at the NMDA glycine (B1666218) site. | [2] |
| DNQX | AMPA/Kainate | - | Selective non-NMDA receptor antagonist. | [2] |
| GYKI 52466 | AMPA | IC50: ~7.5 | AMPA-evoked inward currents in cultured mouse cortical neurons | [1] |
Experimental Protocols for Specificity Verification
To independently verify the specificity of this compound salt in a new experimental model, a combination of electrophysiological and molecular techniques is recommended.
Whole-Cell Patch-Clamp Electrophysiology in a Heterologous Expression System
This protocol allows for the precise measurement of antagonist activity on specific, recombinantly expressed AMPA and kainate receptor subtypes.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express ionotropic glutamate (B1630785) receptors.
-
Transfect cells with plasmids encoding the specific AMPA (e.g., GluA1, GluA2) or kainate (e.g., GluK1, GluK2) receptor subunits of interest. Co-transfect with a marker gene (e.g., GFP) for identification of transfected cells.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from transfected cells 24-48 hours post-transfection.
-
Use a standard external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4) and internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH 7.2).
-
Hold the cell at a negative membrane potential (e.g., -60 mV) to record inward currents.
-
-
Agonist and Antagonist Application:
-
Establish a baseline recording of the response to a specific agonist (e.g., 100 µM AMPA or 100 µM kainate) applied via a rapid perfusion system.
-
Co-apply the agonist with increasing concentrations of this compound salt (and other antagonists for comparison) to determine the concentration-dependent inhibition.
-
To test for specificity against other glutamate receptors, apply NBQX in the presence of an NMDA receptor agonist (e.g., 100 µM NMDA with 10 µM glycine).
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the antagonist.
-
Construct concentration-response curves and calculate the IC50 value for each antagonist on each receptor subtype.
-
In Situ Hybridization or Immunohistochemistry
To complement the functional data, it is important to confirm the expression of the target receptors in the new experimental model (e.g., a specific brain region or cell type).
Methodology:
-
Tissue Preparation:
-
Prepare tissue sections from the experimental model according to standard protocols for in situ hybridization or immunohistochemistry.
-
-
Probe/Antibody Application:
-
For in situ hybridization, use labeled antisense RNA probes specific for the mRNA of the AMPA and kainate receptor subunits of interest.
-
For immunohistochemistry, use primary antibodies that specifically recognize the target receptor subunits.
-
-
Visualization and Analysis:
-
Visualize the labeled cells using appropriate microscopy techniques (e.g., fluorescence or confocal microscopy).
-
Analyze the distribution and co-localization of different receptor subunits to understand the composition of native receptors in the model system.
-
Visualizations
Signaling Pathway of AMPA/Kainate Receptor Antagonism
Caption: Glutamatergic synapse showing competitive and non-competitive antagonism of AMPA/kainate receptors.
Experimental Workflow for Specificity Verification
Caption: Workflow for the electrophysiological verification of AMPA/kainate receptor antagonist specificity.
Conclusion
Independent verification of the specificity of pharmacological tools like this compound salt is a cornerstone of robust scientific research. By employing the detailed electrophysiological and molecular protocols outlined in this guide, researchers can confidently characterize the activity of NBQX and its alternatives within their specific experimental models. The comparative data presented herein serves as a valuable reference for selecting the most appropriate antagonist for a given research question, ultimately leading to more accurate and reproducible findings in the fields of neuroscience and drug development.
References
- 1. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of NBQX Disodium Salt
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like NBQX disodium (B8443419) salt is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of laboratory personnel and minimizes environmental impact. This document provides a comprehensive, step-by-step guide to the proper disposal of NBQX disodium salt, based on safety data sheets and general laboratory waste management protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound salt with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1][2] In case of accidental contact, wash the affected area thoroughly with soap and water.[1]
II. Step-by-Step Disposal Protocol for this compound Salt
The disposal of this compound salt, as with most laboratory chemicals, must comply with local, state, and federal environmental regulations.[2] It is crucial to treat all chemical waste as hazardous unless explicitly confirmed otherwise by a designated safety officer or environmental health and safety (EHS) department.[3]
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound Salt: This is considered chemical waste and must be disposed of through the institution's hazardous waste program.[3] Do not mix it with other waste streams.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that have come into contact with this compound salt should be treated as hazardous waste.[3] These items must be collected in a designated, properly labeled hazardous waste container.
-
Solutions: Aqueous solutions containing this compound salt should not be disposed of down the drain.[3] They must be collected in a sealed, properly labeled container for hazardous liquid waste.
Step 2: Containerization and Labeling
-
Use a chemically compatible, leak-proof container for waste collection.[4][5][6] The original container, if in good condition, is an ideal choice for storing unused product designated for disposal.[5]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound salt"), and any relevant hazard warnings.[4][7]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]
-
The SAA should be at or near the point of waste generation and inspected weekly for any signs of leakage.[5]
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.[5] For this compound salt, avoid storage with strong oxidizing agents.[1]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1][3][7]
-
Follow all institutional procedures for waste pickup requests.
Step 5: Disposal of Empty Containers
-
A container that held this compound salt can be disposed of as regular trash only after it has been thoroughly emptied, with as little residue as possible remaining.[3]
-
All chemical labels must be defaced or removed from the empty container before it is discarded.[3]
III. Quantitative Data and Safety Profile
While specific quantitative data for disposal procedures is not available, the following table summarizes key safety and handling information pertinent to the disposal process.
| Property | Information | Source |
| Appearance | Dark brown solid | |
| Solubility | Soluble in water up to 50 mM | [8] |
| Storage Temperature | Store at -20°C for long-term stability | [8] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Primary Hazards | Irritating to eyes, respiratory system, and skin | [1] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound salt.
Caption: Logical workflow for the proper disposal of this compound salt.
By following these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound salt, thereby fostering a culture of safety and responsibility within the research environment.
References
- 1. uww.edu [uww.edu]
- 2. stemcell.com [stemcell.com]
- 3. vumc.org [vumc.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. rndsystems.com [rndsystems.com]
Safeguarding Your Research: A Comprehensive Guide to Handling NBQX Disodium
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of NBQX disodium (B8443419), a potent and selective AMPA/kainate receptor antagonist. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.
NBQX disodium is a valuable tool in neuroscience research, recognized for its neuroprotective and anticonvulsant activities.[1][2][3][4][5] However, its potent biological effects necessitate careful handling to prevent accidental exposure. Safety data sheets (SDS) for this compound present some conflicting information regarding its hazard classification. While some sources do not classify it as hazardous under the Globally Harmonized System (GHS)[6], others identify it as a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential cause of respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[7][8] Therefore, a conservative approach to safety is mandatory.
This guide consolidates best practices and regulatory recommendations to provide a clear, step-by-step framework for the safe use of this compound in a research setting.
I. Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of appropriate PPE. Given the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound in its solid form or in solution.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact and irritation.[7][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[7][8] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 dust mask or equivalent. | To prevent inhalation of the powdered form, which may cause respiratory irritation.[7][8] |
dot
Caption: Mandatory PPE for handling this compound.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
A. Preparation and Weighing (for solid form)
-
Designated Area: Conduct all weighing and initial dilutions in a designated area, such as a chemical fume hood or a balance enclosure, to contain any airborne particles.
-
Gather Materials: Before handling the compound, ensure all necessary PPE is worn and all required equipment (e.g., spatulas, weigh boats, solvent, vortexer) is within easy reach to avoid unnecessary movement.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust. Use a light touch and handle the container gently.
-
Dissolution: If preparing a stock solution, add the solvent to the solid in the weighing container or transfer the solid to a new tube before adding the solvent. This compound salt is water-soluble.[1][2] Cap the container securely before vortexing or sonicating to dissolve.
B. Use in Experiments
-
Solution Handling: When working with solutions of this compound, continue to wear all prescribed PPE.
-
Avoid Aerosols: Do not create aerosols. When pipetting, dispense the liquid against the wall of the receiving container.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
dot
Caption: Step-by-step workflow for handling this compound.
III. Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action | Follow-up |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[7][9][10] | If skin irritation occurs, seek medical advice.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[7][10] | Seek immediate medical attention from an ophthalmologist.[7] |
| Inhalation | Move the individual to fresh air.[7] | If breathing is difficult or respiratory irritation occurs, seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7] | Seek immediate medical attention. |
| Spill | For a small spill of solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact the institution's environmental health and safety office. |
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated lab paper, should be collected in a designated, sealed waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Chemical Waste" and should include the name "this compound."
-
Disposal: Dispose of the waste container through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[7]
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment.
References
- 1. This compound salt | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound salt [bio-gems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound salt hydrate 98 (HPLC) CAS 118876-58-7 [sigmaaldrich.com]
- 9. 10. Emergency Procedures | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
